Product packaging for 2-Methylestra-4,9-dien-3-one-17-ol(Cat. No.:CAS No. 105802-53-7)

2-Methylestra-4,9-dien-3-one-17-ol

Cat. No.: B034633
CAS No.: 105802-53-7
M. Wt: 286.4 g/mol
InChI Key: KAGBQXKUBZNZQX-UNSFVYSISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methylestra-4,9-dien-3-one-17-ol is a synthetic, steroidal compound of significant interest in biochemical and pharmacological research, primarily investigated for its potential as an androgen receptor antagonist. Its core structure, featuring a 2-methyl substitution and 4,9-diene unsaturation pattern on the estrane skeleton, confers unique binding affinity and metabolic stability compared to native hormones. Researchers utilize this compound extensively to study androgen receptor signaling pathways, its role in the pathophysiology of androgen-dependent conditions such as prostate cancer, and for the development of novel therapeutic agents. The 17β-ol (hydroxyl) group is critical for its interaction with the ligand-binding domain of the androgen receptor, while the structural modifications are designed to modulate its bioavailability and receptor selectivity. This product is offered as a high-purity reference standard to ensure reproducible and reliable results in assays including cell-based reporter gene studies, receptor binding assays, and in vitro metabolic stability profiling. It is intended solely for use in laboratory research by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O2 B034633 2-Methylestra-4,9-dien-3-one-17-ol CAS No. 105802-53-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105802-53-7

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

(2S,8S,13S,14S,17S)-17-hydroxy-2,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h10-11,14,16,18,21H,3-9H2,1-2H3/t11-,14+,16-,18-,19-/m0/s1

InChI Key

KAGBQXKUBZNZQX-UNSFVYSISA-N

SMILES

CC1CC2=C3CCC4(C(C3CCC2=CC1=O)CCC4O)C

Isomeric SMILES

C[C@H]1CC2=C3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@@H]4O)C

Canonical SMILES

CC1CC2=C3CCC4(C(C3CCC2=CC1=O)CCC4O)C

Synonyms

2-methylestra-4,9-dien-3-one-17-ol
MEDOO

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methylestra-4,9-dien-3-one-17-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for 2-Methylestra-4,9-dien-3-one-17-ol, a derivative of the 19-nortestosterone family. The synthesis commences with the construction of the key intermediate, estra-4,9-diene-3,17-dione, followed by subsequent modifications to introduce the C2-methyl group and stereoselectively reduce the C17-ketone. This document details the experimental protocols and presents quantitative data for the initial three-step synthesis of the precursor and proposes a pathway for the subsequent transformations based on analogous reactions in steroid chemistry.

Part 1: Synthesis of the Precursor Estra-4,9-diene-3,17-dione

The synthesis of estra-4,9-diene-3,17-dione is efficiently achieved through a three-step process starting from a readily available δ-lactone precursor. This pathway involves a Grignard reaction, followed by a Jones oxidation, and culminates in a domino cyclization reaction.

Experimental Protocols

Step 1: Grignard Reaction

The initial step involves the formation of a Grignard reagent from 2-(3-chloropropyl)-2-methyl-1,3-dioxolane, which then reacts with the δ-lactone.

  • Preparation of the Grignard Reagent: To a mixture of magnesium turnings (1.44 g, 60.0 mmol) and dry tetrahydrofuran (THF, 3 mL) at room temperature, 1,2-dibromoethane (2-3 drops) is added to initiate the reaction. Subsequently, a solution of 2-(3-chloropropyl)-2-methyl-1,3-dioxolane (5.43 g, 30.0 mmol) in THF (20 mL) is added slowly to maintain reflux. The mixture is then heated at reflux for an additional 2 hours.

  • Reaction with δ-Lactone: The freshly prepared Grignard reagent is added dropwise to a stirred solution of the δ-lactone (5.60 g, 25.0 mmol) in THF (25 mL) at -25 °C. The resulting mixture is stirred for 1.5 hours at this temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride.

Step 2: Jones Oxidation

The crude product from the Grignard reaction is subjected to Jones oxidation to convert the secondary alcohol to a ketone.

  • To a solution of the crude product from Step 1 (equivalent to 25.0 mmol) in acetone (30 mL), Jones reagent is added dropwise at 0 °C until the characteristic orange color persists. The mixture is stirred at 0 °C, and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with ethanol.

Step 3: Domino Cyclization

The final step to form the tetracyclic steroid core is a domino cyclization reaction.

  • A solution of the diketone precursor from Step 2 (0.3 mmol, 91.8 mg) and piperidinium acetate (0.3 mmol, 43.6 mg) in toluene (3 mL) is heated at reflux for 1.5 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography.

Quantitative Data for the Synthesis of Estra-4,9-diene-3,17-dione
StepReactionReagents and ConditionsYield
1 & 2Grignard Reaction & Jones Oxidation1. Mg, 2-(3-chloropropyl)-2-methyl-1,3-dioxolane, THF, reflux2. δ-Lactone, THF, -25 °C3. Jones Reagent, Acetone, 0 °C72.6% (for two steps)
3Domino CyclizationPiperidinium acetate, Toluene, reflux32.3%
Overall 23.4%

Synthesis Pathway of Estra-4,9-diene-3,17-dione

Synthesis_of_Estra_4_9_diene_3_17_dione cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Jones Oxidation cluster_2 Step 3: Domino Cyclization delta-Lactone delta-Lactone Intermediate_1 Seco-steroid Intermediate (Alcohol) delta-Lactone->Intermediate_1 1. THF, -25 °C 2. Quench Grignard_Reagent Grignard Reagent (from 2-(3-chloropropyl)-2-methyl-1,3-dioxolane) Grignard_Reagent->Intermediate_1 Intermediate_2 Seco-steroid Intermediate (Diketone) Intermediate_1->Intermediate_2 Jones Reagent Acetone, 0 °C Estra-4,9-diene-3,17-dione Estra-4,9-diene-3,17-dione Intermediate_2->Estra-4,9-diene-3,17-dione Piperidinium acetate Toluene, reflux Proposed_Synthesis_of_2_Methylestra_4_9_dien_3_one_17_ol cluster_3 Step 4: 2-Methylation cluster_4 Step 5: Stereoselective 17-Keto Reduction Estra-4,9-diene-3,17-dione Estra-4,9-diene-3,17-dione Intermediate_3 2-Methyl-estra-4,9-diene-3,17-dione Estra-4,9-diene-3,17-dione->Intermediate_3 1. LDA, THF, -78 °C 2. Methyl Iodide Target_Molecule This compound Intermediate_3->Target_Molecule Sodium Borohydride Methanol

A Technical Guide to the Chemical Properties of Methylated Estra-4,9-diene Steroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical and biological properties of estra-4,9-diene steroids, with a focus on the parent compound estra-4,9-diene-3,17-dione (Dienedione) and the anticipated effects of methylation. Estra-4,9-diene-3,17-dione is a synthetic 19-nortestosterone anabolic-androgenic steroid (AAS) that functions as a prohormone, undergoing metabolic activation to exert its biological effects.[1] This guide details its chemical structure, synthesis pathways, receptor binding profile, and metabolic fate. While specific quantitative receptor binding data for methylated derivatives are limited in public literature, this paper discusses their properties based on established principles of steroid chemistry. Detailed experimental protocols for synthesis, receptor binding assays, and in vitro metabolism studies are provided to support further research and development in this area.

Chemical Structure and Nomenclature

Estra-4,9-diene steroids are characterized by a four-ring cycloalkane structure, the gonane nucleus, common to all steroids.[2][3] Their defining feature is the presence of conjugated double bonds at the C4-C5 and C9-C10 positions within the steroid's A and B rings. The parent compound, estra-4,9-diene-3,17-dione, has ketone groups at the C3 and C17 positions.[4]

  • IUPAC Name: (8S,13S,14S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione[1]

  • Common Names: Dienedione, Estra-4,9(10)-diene-3,17-dione[1]

  • Classification: Synthetic 19-nortestosterone anabolic-androgenic steroid.[5]

Methylated derivatives, such as 7α-methyl-estra-4,9(10)-diene-3,17-dione, are structurally analogous compounds with a methyl group added at a specific position. Methylation, particularly at the 7α position, is a common strategy in steroid chemistry to potentially enhance anabolic activity and reduce metabolic degradation.

Table 1: Physicochemical Properties of Estra-4,9-diene-3,17-dione

Property Value Reference
CAS Number 5173-46-6 [5]
Molecular Formula C₁₈H₂₂O₂ [4]
Molecular Weight 270.37 g/mol [5]

| Class | Schedule III Anabolic Steroid (US) |[1] |

Synthesis Pathways

The synthesis of estra-4,9-diene-3,17-dione can be achieved through a multi-step chemical process. One common route begins with a δ-lactone precursor, which undergoes a Grignard reaction, followed by oxidation and a final domino cyclization to yield the target dienedione structure.[5]

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product Start1 δ-Lactone (1) Intermediate1 Intermediate Alcohol (3) Start1->Intermediate1 Grignard Reaction Start2 Grignard Reagent (2) Start2->Intermediate1 Intermediate2 Diketone Precursor (4) Intermediate1->Intermediate2 Oxidation (e.g., Jones Reagent) Product Estra-4,9-diene-3,17-dione Intermediate2->Product Domino Cyclization

Caption: General synthesis workflow for estra-4,9-diene-3,17-dione.

This protocol is a generalized representation based on described chemical synthesis routes.[5]

  • Step 1: Grignard Reaction:

    • To a solution of δ-lactone (compound 1) in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon), add the Grignard reagent (compound 2) dropwise at a controlled temperature (e.g., 0°C).

    • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate alcohol (3).

  • Step 2: Oxidation:

    • Dissolve the crude alcohol (3) from the previous step in a suitable solvent (e.g., acetone).

    • Cool the solution in an ice bath and add an oxidizing agent, such as Jones reagent, dropwise.

    • Monitor the reaction by TLC. Upon completion, quench the excess oxidant with isopropanol.

    • Filter the mixture and concentrate the filtrate. Extract the product into an organic solvent, wash, dry, and concentrate to yield the diketone precursor (4).

  • Step 3: Domino Cyclization:

    • Dissolve the diketone precursor (4) in a suitable solvent mixture (e.g., toluene/piperidine).

    • Add a catalyst, such as piperidinium acetate.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture, wash with acid, base, and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to obtain pure estra-4,9-diene-3,17-dione.

Receptor Binding and Biological Activity

Estra-4,9-diene-3,17-dione is a prohormone that exerts its primary biological effects after being metabolized to its active form, 17β-hydroxy-estra-4,9-dien-3-one (dienolone).[1] Both the parent compound and its metabolites interact with the androgen receptor (AR). The binding affinity of dienolone to the AR is reported to be substantially higher than that of the parent dienedione.

  • Altering Receptor Affinity: Methyl groups can create steric hindrance or favorable hydrophobic interactions within the ligand-binding pocket, thereby increasing or decreasing affinity.

  • Modifying Conformation: The addition of a methyl group can affect the conformation of the steroid A-ring, which has been shown to be a factor in receptor binding for 4,9-diene-3-one compounds.[6]

  • Enhancing Metabolic Stability: Methylation can sterically hinder access by metabolizing enzymes, prolonging the half-life and activity of the compound.

Table 2: Relative Binding Affinity of Related Steroids to the Androgen Receptor Note: Direct, comparable RBA or IC50 values for estra-4,9-diene-3,17-dione and its methylated derivatives are not consistently available in the cited literature. The data below for reference compounds illustrates typical values obtained in competitive binding assays.

CompoundReceptorAssay TypeValue (IC50)SpeciesReference
Dihydrotestosterone (DHT)ARCompetitive Binding3.2 nMHamster[7]
Metribolone (R1881)ARCompetitive Binding~1.25 x 10⁻¹⁰ M (Kd)Rat[8]
Cyproterone AcetateARCompetitive Binding4.4 nMHamster[7]

This protocol is adapted from established methods for determining the ability of a compound to compete with a radiolabeled ligand for binding to the androgen receptor in rat prostate cytosol.[9]

  • Preparation of Cytosol:

    • Excise ventral prostates from castrated rats and trim them of fat.[9]

    • Homogenize the pooled tissue in a cold low-salt TEDG buffer (containing TRIS, EDTA, DTT, glycerol, and sodium molybdate).[9]

    • Perform a high-speed refrigerated centrifugation (e.g., 30,000 x g for 30 minutes) to separate the supernatant (cytosol) from cellular debris.[9]

    • Determine the protein concentration of the cytosol using a standard method (e.g., Bio-Rad Protein Assay) and store at -80°C.[9]

  • Assay Procedure:

    • Prepare a serial dilution of the test compound (e.g., methylated estra-4,9-diene steroid) in a suitable solvent like ethanol or DMSO.

    • In assay tubes, add the test compound dilutions. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of a non-labeled androgen like DHT).

    • Evaporate the solvent from the tubes if necessary.[9]

    • Add a known concentration of a radiolabeled androgen (e.g., [³H]R1881 or [³H]DHT) to all tubes.

    • Add a specific volume of the thawed rat prostate cytosol to each tube.[9]

    • Vortex gently and incubate the tubes (e.g., overnight at 4°C) to reach binding equilibrium.[9]

  • Separation and Counting:

    • Separate the receptor-bound from unbound radioligand. A common method is using a hydroxyapatite (HAP) slurry, which binds the receptor-ligand complex.

    • Wash the HAP pellet multiple times with a wash buffer to remove unbound radioligand.

    • Elute the bound radioligand or add a scintillation cocktail directly to the pellet.[9]

    • Measure the radioactivity in each sample using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal dose-response curve.[10]

Metabolism and Biotransformation

Estra-4,9-diene-3,17-dione undergoes extensive Phase I and Phase II metabolism. The primary metabolic pathway involves the reduction of the 17-keto group to a 17β-hydroxyl group, forming the more potent androgen, dienolone. Other significant pathways include hydroxylation at various positions on the steroid nucleus and subsequent conjugation (e.g., glucuronidation) to facilitate excretion.[11]

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Estra-4,9-diene-3,17-dione (Dienedione) metabolite1 17β-Hydroxy-estra-4,9-dien-3-one (Dienolone - Major Active Metabolite) parent->metabolite1 17-Keto Reduction (e.g., by 17β-HSD) metabolite2 Hydroxylated Metabolites parent->metabolite2 Hydroxylation (CYP450 enzymes) metabolite1->metabolite2 Hydroxylation conjugate Glucuronide & Sulfate Conjugates metabolite1->conjugate Conjugation (e.g., by UGTs) metabolite2->conjugate Conjugation

Caption: Major metabolic pathways of estra-4,9-diene-3,17-dione.

Table 3: Major Metabolites of Estra-4,9-diene-3,17-dione

Metabolite ID Proposed Structure Metabolic Reaction Species Detected Reference
M1 17-Hydroxy-estra-4,9-dien-3-one (Isomers) 17-Keto Reduction Human, Equine, Canine [11]
M2, M3, etc. Hydroxylated Dienedione Hydroxylation Human, Equine, Canine [11]
- Di-reduced Metabolite (Diol) Di-reduction Equine [11]

| - | Conjugated Metabolites | Glucuronidation | Equine |[12] |

This protocol outlines a general procedure for assessing the metabolic stability and identifying metabolites of a test compound using human liver microsomes.[12][13]

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (e.g., methylated estra-4,9-diene steroid) in an organic solvent (e.g., DMSO, ensuring the final concentration in the incubation is <0.2%).[13]

    • In a microcentrifuge tube on ice, prepare the incubation mixture containing:

      • Phosphate buffer (e.g., 50 mM, pH 7.4).

      • Human Liver Microsomes (e.g., at a final protein concentration of 0.5 mg/mL).[14]

      • The test compound at a final concentration of 1-10 μM.[13]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation and Termination of Reaction:

    • Initiate the metabolic reaction by adding an NADPH-regenerating cofactor system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[14] Control incubations should be run without the cofactor system.

    • Incubate at 37°C in a shaking water bath.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction in each aliquot by adding a cold stop solution, typically an organic solvent like acetonitrile, often containing an internal standard.[14]

  • Sample Processing and Analysis:

    • Vortex the terminated samples and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated protein.[14]

    • Transfer the supernatant to a new tube or HPLC vial for analysis.

    • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Metabolic Stability: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).

    • Metabolite Identification: Analyze the LC-MS/MS data for potential metabolites by searching for predicted mass shifts (e.g., +16 Da for hydroxylation, +2 Da for reduction) and comparing fragmentation patterns with the parent compound.

Conclusion

Methylated estra-4,9-diene steroids represent a class of synthetic androgens with significant biological activity, primarily driven by their interaction with the androgen receptor. The parent compound, estra-4,9-diene-3,17-dione, serves as a prohormone, with its metabolic conversion to dienolone being a critical activation step. While a comprehensive understanding of the parent compound's synthesis and metabolism exists, further research is required to quantify the specific receptor binding affinities and detailed metabolic profiles of its methylated analogs. The experimental protocols provided herein offer a framework for conducting such investigations, which are essential for drug development professionals and scientists seeking to fully characterize the structure-activity relationships and therapeutic potential of this steroid class.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Methylestra-4,9-dien-3-one-17-ol (Methyldienolone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylestra-4,9-dien-3-one-17-ol, commonly known as Methyldienolone, is a potent synthetic, orally active anabolic-androgenic steroid (AAS) derived from 19-nortestosterone.[1] This technical guide provides a comprehensive overview of its mechanism of action, encompassing its receptor binding profile, anabolic and androgenic effects, and metabolic fate. Detailed experimental protocols for key assays and visual representations of its signaling pathway and experimental workflows are included to facilitate a deeper understanding for research and drug development professionals.

Introduction

Methyldienolone (also known as 17α-methyl-19-nor-δ⁹-testosterone or RU-3467) is a 17α-alkylated derivative of dienolone.[1][2] Its chemical structure, characterized by a methyl group at the C17α position, confers oral bioavailability. As a derivative of 19-nortestosterone, it belongs to a class of steroids with modified androgenic and anabolic properties. Methyldienolone is listed as a prohibited substance by the World Anti-Doping Agency (WADA) due to its performance-enhancing capabilities. Understanding its detailed mechanism of action is crucial for the development of selective androgen receptor modulators (SARMs) and for analytical purposes in anti-doping sciences.

Receptor Binding and Signaling Pathway

The physiological effects of Methyldienolone are primarily mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.

Androgen Receptor Binding and Activation

Upon entering the target cell, Methyldienolone binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated AR-ligand complex then translocates into the nucleus.

Gene Transcription Regulation

Inside the nucleus, the AR-Methyldienolone complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the basal transcription machinery, leading to the transcription of genes responsible for the anabolic and androgenic effects of the steroid.

Figure 1: Androgen Receptor Signaling Pathway for Methyldienolone

Quantitative Data

The biological activity of Methyldienolone is defined by its binding affinity to various steroid receptors and its in vivo anabolic and androgenic potency.

Receptor Binding Affinity

The following table summarizes the relative binding affinities (RBAs) of Methyldienolone for the progesterone receptor (PR), androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). The data is presented relative to a reference compound for each receptor.

ReceptorRelative Binding Affinity (%)
Progesterone Receptor (PR)71
Androgen Receptor (AR)64
Estrogen Receptor (ER)<0.1
Glucocorticoid Receptor (GR)6
Mineralocorticoid Receptor (MR)0.4

Table 1: Relative Binding Affinities of Methyldienolone.

Anabolic and Androgenic Effects

The anabolic and androgenic potency of Methyldienolone was determined using the Hershberger assay in rats and is presented relative to methyltestosterone.

SteroidAndrogenic Effect (relative to Methyltestosterone)Anabolic Effect (relative to Methyltestosterone)
Methyltestosterone11
Methyldienolone680

Table 2: Comparative Anabolic and Androgenic Effects of Methyldienolone. [2]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the ability of a test compound, such as Methyldienolone, to compete with a radiolabeled androgen for binding to the rat prostate androgen receptor.

Materials:

  • Adult male rats (60-90 days old)

  • [³H]R1881 (radiolabeled synthetic androgen)

  • Test compound (Methyldienolone)

  • Low-salt TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)

  • High-salt TEDG buffer (containing KCl)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail

Procedure:

  • Cytosol Preparation:

    • Euthanize rats 24 hours after castration.

    • Excise ventral prostates, trim fat, and weigh.

    • Homogenize the tissue in low-salt TEDG buffer.

    • Centrifuge the homogenate at high speed to obtain the cytosolic fraction (supernatant).

  • Competitive Binding Assay:

    • In assay tubes, add a fixed concentration of [³H]R1881.

    • Add increasing concentrations of the unlabeled test compound (Methyldienolone) or a reference standard.

    • Add the prepared rat prostate cytosol to each tube.

    • Incubate the mixture to allow for competitive binding.

  • Separation of Bound and Unbound Ligand:

    • Add HAP slurry to each tube to bind the receptor-ligand complexes.

    • Wash the HAP pellets with buffer to remove unbound ligand.

  • Quantification:

    • Elute the bound radioligand from the HAP pellet.

    • Add scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the relative binding affinity (RBA) compared to a reference standard.

Hershberger Assay

The Hershberger assay is an in vivo method to assess the androgenic and anabolic activity of a substance.

Animals:

  • Peripubertal male rats, castrated around postnatal day 42.

Procedure:

  • Acclimation and Dosing:

    • Allow a post-castration recovery period of at least seven days.

    • Administer the test substance (Methyldienolone) or a reference androgen (e.g., testosterone propionate) daily for 10 consecutive days via oral gavage or subcutaneous injection.[3][4] A vehicle control group is also included.

  • Necropsy and Tissue Collection:

    • Approximately 24 hours after the final dose, euthanize the animals.

    • Carefully dissect and weigh the following five androgen-dependent tissues: ventral prostate (VP), seminal vesicles (SV, including coagulating glands and fluids), levator ani-bulbocavernosus (LABC) muscle, Cowper's glands (CG), and the glans penis (GP).[3][4]

  • Data Analysis:

    • Compare the mean organ weights of the treated groups to the vehicle control group.

    • A statistically significant increase in the weight of at least two of the five tissues indicates androgenic activity.[4]

    • The LABC muscle weight is often used as a primary indicator of anabolic activity, while the VP and SV weights are indicators of androgenic activity.

Hershberger Assay Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen cluster_necropsy Necropsy and Data Collection cluster_analysis Data Analysis Castration Castration of Peripubertal Male Rats Recovery Post-Surgical Recovery (≥7 days) Castration->Recovery Dosing Daily Administration of Test Substance for 10 Consecutive Days Recovery->Dosing Necropsy Euthanasia (24h after last dose) Dosing->Necropsy Dissection Dissection and Weighing of Androgen-Dependent Tissues Necropsy->Dissection Comparison Comparison of Organ Weights (Treated vs. Control) Dissection->Comparison Conclusion Determination of Anabolic and Androgenic Activity Comparison->Conclusion

Figure 2: Hershberger Assay Experimental Workflow

Metabolism

The metabolism of 17α-methylated anabolic steroids like Methyldienolone primarily occurs in the liver. The metabolic pathways for similar compounds involve several key reactions:

  • Hydroxylation: The introduction of hydroxyl groups at various positions on the steroid nucleus is a common metabolic step, increasing water solubility for excretion.

  • Reduction: The A-ring of the steroid can undergo reduction of its double bonds and the 3-keto group.

  • Conjugation: The parent steroid and its metabolites can be conjugated with glucuronic acid or sulfate to further increase their water solubility and facilitate their elimination in urine.

  • Epimerization: The 17α-methyl group can lead to the formation of 17-epimers.

  • D-Ring Rearrangement: A characteristic metabolic pathway for some 17α-methyl steroids involves a Wagner-Meerwein rearrangement of the D-ring, leading to the formation of 17,17-dimethyl-18-nor-androstane derivatives.[5]

The detection of specific metabolites is a key strategy in anti-doping analysis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques used to identify Methyldienolone and its metabolites in biological samples.

Conclusion

This compound (Methyldienolone) is a potent anabolic-androgenic steroid that exerts its effects primarily through the activation of the androgen receptor. Its high oral bioavailability and significant anabolic potency have made it a substance of interest in both pharmaceutical research and sports doping control. A thorough understanding of its receptor binding kinetics, in vivo activity, and metabolic pathways, as outlined in this guide, is essential for professionals in the fields of drug development and endocrinology. The provided experimental protocols serve as a foundation for the further investigation and characterization of this and similar compounds.

References

The Biological Activity of 19-Nortestosterone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 19-nortestosterone derivatives. 19-Nortestosterone, also known as nandrolone, is an anabolic-androgenic steroid (AAS) that is a derivative of testosterone.[1] Modifications to the 19-nortestosterone backbone have led to the development of a diverse range of synthetic derivatives with varying anabolic, androgenic, progestational, and other biological activities. These compounds are utilized in various therapeutic areas, including hormone replacement therapy, contraception, and the treatment of conditions like anemia and osteoporosis.[1] More recently, their potential as anticancer agents has also been explored.[2][3]

This guide summarizes key quantitative data on the biological activities of these derivatives, details common experimental protocols for their evaluation, and provides visual representations of their signaling pathways and experimental workflows.

Core Biological Activities and Quantitative Data

The biological effects of 19-nortestosterone derivatives are primarily mediated through their interaction with steroid hormone receptors, including the androgen receptor (AR), progesterone receptor (PR), and to a lesser extent, the estrogen receptor (ER). The specific activity profile of each derivative is determined by its affinity for these receptors and its subsequent metabolism.

Anabolic and Androgenic Activity

A key characteristic of 19-nortestosterone derivatives is their generally high ratio of anabolic to androgenic activity compared to testosterone.[1] This is attributed to the fact that while testosterone is converted to the more potent androgen dihydrotestosterone (DHT) in androgenic tissues, 19-nortestosterone is converted to the less potent 5α-dihydronandrolone (DHN).[4] The anabolic effects are primarily mediated by the activation of the androgen receptor in muscle tissue, leading to increased protein synthesis and muscle growth. The androgenic effects, which include the development of male secondary sexual characteristics, are also mediated by the AR but in tissues such as the prostate and seminal vesicles.

The table below summarizes the anabolic and androgenic activities of several 19-nortestosterone derivatives. The anabolic/androgenic ratio (AAR) is a key parameter used to compare the tissue selectivity of these compounds.

CompoundAnabolic Activity (relative to Testosterone Propionate)Androgenic Activity (relative to Testosterone Propionate)Anabolic/Androgenic Ratio (AAR)Reference
7α-Methyl-19-nortestosterone acetate236.53.5[5]
7α,17α-Dimethyl-19-nortestosterone14 (vs. Fluoxymesterone, oral)-7:1 (vs. Fluoxymesterone)[5]
17α-Cyclopropyl-17β,3β-dihydroxy-4-estreneHigh (predicted)Low (predicted)Highest (predicted)[6]
7α-Methyl-17β-acetoxy-estr-4-en-3-oneLow (predicted)High (predicted)Lowest (predicted)[6]
Receptor Binding Affinity

The interaction of 19-nortestosterone derivatives with steroid receptors is a critical determinant of their biological activity. The relative binding affinity (RBA) for the androgen, progesterone, and estrogen receptors provides insight into their potential hormonal and off-target effects.

CompoundAndrogen Receptor (AR) RBAProgesterone Receptor (PR) RBAEstrogen Receptor (ER) RBAReference
19-Nortestosterone (Nandrolone)0.32-0.4 (vs. DHT)Significant-[4]
5α-Dihydro-19-nortestosterone (DHN)0.12 (vs. DHT)--[4]
Norethindrone-Significant-[7]
5α-Dihydronorethindrone-Significant (Antagonist)-[7]
11β-Octyl-Δ⁹-19-nortestosteroneIC₅₀ = 6.6 nM--[8][9]
11β-Decyl-Δ⁹-19-nortestosteroneIC₅₀ = 0.8 nM--[8][9]
A-ring 3β,5α-tetrahydro-reduced derivativesLowLowSelective for ERα[10]
Antiproliferative Activity

Recent studies have highlighted the potential of certain 19-nortestosterone derivatives as antiproliferative agents, particularly against gynecological cancer cell lines.[2][3] This activity is often independent of their hormonal effects.

CompoundCell LineIC₅₀ (µM)Reference
17α-Chloro-19-nortestosteroneHeLa1.21[3]
Novel 17α-19-nortestosterone derivatives (3-5)HeLa1.21 - 1.69[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of 19-nortestosterone derivatives.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Rat prostate cytosol (source of androgen receptors)

  • [³H]-R1881 (radiolabeled synthetic androgen)

  • Test compounds

  • Radioinert (cold) R1881 (for determining non-specific binding)

  • Low-salt TEDG buffer (Tris-EDTA-Dithiothreitol-Glycerol)

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare low-salt TEDG buffer and dilutions of [³H]-R1881, cold R1881, and test compounds.

  • Assay Setup: In duplicate tubes, add the following on ice:

    • 10 µL of test compound dilutions or control.

    • A constant amount of [³H]-R1881.

    • 300 µL of rat prostate cytosol.

  • Incubation: Gently vortex the tubes and incubate overnight (approximately 20 hours) in a refrigerator.

  • Separation of Bound and Free Ligand:

    • The following day, add 500 µL of ice-cold HAP slurry to each tube to bind the receptor-ligand complexes.

    • Incubate on ice with intermittent vortexing.

    • Centrifuge the tubes to pellet the HAP.

    • Wash the HAP pellet multiple times with buffer to remove unbound ligand.

  • Quantification:

    • Add scintillation cocktail to the final HAP pellet.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding of [³H]-R1881 at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881.

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is an in vivo method to assess the anabolic and androgenic properties of a substance in castrated male rats.[11][12]

Animals:

  • Immature, castrated male rats.

Procedure:

  • Animal Preparation: Rats are castrated to remove the endogenous source of androgens.

  • Dosing:

    • Androgenic Activity: The test compound is administered daily for 10 consecutive days via oral gavage or subcutaneous injection.[11]

    • Anti-androgenic Activity: The test compound is co-administered with a known androgen, such as testosterone propionate.[11]

  • Tissue Collection: On the day after the last dose, the animals are euthanized, and the following androgen-dependent tissues are carefully dissected and weighed:

    • Ventral prostate

    • Seminal vesicles (with coagulating glands)

    • Levator ani muscle

    • Bulbocavernosus muscle

    • Glans penis

    • Cowper's glands[12]

  • Data Analysis:

    • The weights of the androgen-dependent tissues are compared between the treated and control groups.

    • A statistically significant increase in tissue weight indicates androgenic activity.

    • A statistically significant decrease in tissue weight in the presence of a reference androgen indicates anti-androgenic activity.

    • The ratio of the increase in the weight of the levator ani muscle (anabolic effect) to the increase in the weight of the ventral prostate or seminal vesicles (androgenic effect) is calculated to determine the anabolic/androgenic ratio.

Cell Viability (MTT) Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HeLa)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability compared to the untreated control.

    • Plot the percentage of viability against the log concentration of the test compound to determine the IC₅₀ value, which is the concentration that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of 19-nortestosterone derivatives is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Androgen_Receptor_Signaling cluster_cell Target Cell cluster_nucleus Nucleus Derivative 19-Nortestosterone Derivative AR_complex_inactive AR-HSP Complex (Inactive) Derivative->AR_complex_inactive Binds AR_complex_active Activated AR Dimer AR_complex_inactive->AR_complex_active Conformational Change HSP HSP AR_complex_inactive->HSP Dissociation ARE Androgen Response Element (ARE) AR_complex_active->ARE Translocation & Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Biological_Response Biological Response (e.g., Anabolism) Protein_Synthesis->Biological_Response

Caption: Androgen Receptor Signaling Pathway for 19-Nortestosterone Derivatives.

Progesterone_Receptor_Signaling cluster_cell Target Cell cluster_nucleus Nucleus Derivative 19-Nortestosterone Derivative (with Progestin Activity) PR_complex_inactive PR-HSP Complex (Inactive) Derivative->PR_complex_inactive Binds PR_complex_active Activated PR Dimer PR_complex_inactive->PR_complex_active Conformational Change HSP HSP PR_complex_inactive->HSP Dissociation PRE Progesterone Response Element (PRE) PR_complex_active->PRE Translocation & Binding Gene_Transcription Gene Transcription PRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Biological_Response Biological Response (e.g., Progestational Effects) Protein_Synthesis->Biological_Response

Caption: Progesterone Receptor Signaling Pathway for 19-Nortestosterone Derivatives.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start Start: Synthesis of 19-Nortestosterone Derivatives in_vitro In Vitro Evaluation start->in_vitro receptor_binding Receptor Binding Assays (AR, PR, ER) in_vitro->receptor_binding cell_viability Cell Viability Assays (e.g., MTT) in_vitro->cell_viability reporter_gene Reporter Gene Assays in_vitro->reporter_gene in_vivo In Vivo Evaluation hershberger Hershberger Assay in_vivo->hershberger pharmacokinetics Pharmacokinetic Studies in_vivo->pharmacokinetics data_analysis Data Analysis and Structure-Activity Relationship (SAR) data_analysis->in_vivo lead_optimization Lead Compound Optimization data_analysis->lead_optimization end End: Identification of Candidate Drug lead_optimization->end receptor_binding->data_analysis cell_viability->data_analysis reporter_gene->data_analysis hershberger->data_analysis pharmacokinetics->data_analysis

Caption: Experimental Workflow for the Evaluation of 19-Nortestosterone Derivatives.

References

Structure-Activity Relationship of Dienone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienone compounds, characterized by a cross-conjugated dienone system, have emerged as a promising class of molecules with diverse biological activities. A significant number of these compounds, particularly those containing the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, exhibit potent anticancer properties.[1][2][3][4] Their mechanism of action often involves the targeting of the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis that is frequently dysregulated in cancer.[5][6][7] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of dienone compounds, focusing on their anticancer effects. It summarizes quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways to support further research and drug development in this area.

Core Pharmacophore and General Structure-Activity Relationships

The primary pharmacophore responsible for the biological activity of many anticancer dienone compounds is the 1,5-diaryl-3-oxo-1,4-pentadienyl moiety. The electrophilic nature of the α,β-unsaturated ketone makes these compounds susceptible to Michael addition reactions with nucleophiles, such as the cysteine residues in proteins.[5]

Key structural features that influence the activity of these compounds include:

  • The Dienone Moiety: The presence of the dienone system is crucial for cytotoxicity. Reduction of the central ketone to an alcohol significantly diminishes the compound's potency, highlighting the importance of this functional group for biological activity.

  • Aryl Substituents: The nature and position of substituents on the terminal aryl rings play a critical role in modulating the anticancer activity. Electron-withdrawing groups on the aryl rings generally enhance the antiproliferative effects.[5]

  • Central Scaffold: The dienone pharmacophore can be incorporated into various cyclic scaffolds, such as piperidone, cycloalkanone, and others. The nature of this central ring system can influence the compound's rigidity, conformation, and ultimately, its biological activity.[8] For instance, incorporating the dienone into a rigid piperidone ring has been shown to enhance cytotoxicity compared to more flexible acyclic analogs.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro cytotoxicity of various dienone derivatives against a range of cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). This data is compiled from multiple studies to facilitate comparison; however, variations in experimental conditions should be considered when interpreting these values.

Table 1: Cytotoxicity of 3,5-bis(benzylidene)-4-piperidone Derivatives

CompoundAr-SubstituentCell LineIC50 (µM)Reference
1a HMolt 4/C8<10[9]
CEM<10[9]
L1210<10[9]
1b 2-ClMolt 4/C8<10[9]
CEM<10[9]
L1210<10[9]
1c 4-ClMolt 4/C8<10[9]
CEM<10[9]
L1210<10[9]
1d 4-FMolt 4/C8<10[9]
CEM<10[9]
L1210<10[9]

Table 2: Cytotoxicity of N-Substituted 3,5-bis(benzylidene)-4-piperidone Derivatives

CompoundN-SubstituentAr-SubstituentCell LineIC50 (µM)Reference
2a HHL12107.96[10]
2b AcryloylHL12104.71[1]
2c PhosphonoHMolt 4/C8<10[10]
CEM<10[10]
L1210<10[10]
2d Phosphono2-NO2Molt 4/C80.034[10]
CEM0.034[10]

Table 3: Cytotoxicity of Spirodienone Derivatives

CompoundCell LineIC50 (µM)Reference
6b Hela0.18[8]
6d A5490.26[8]
8d MDA-MB-2310.10[8]

Mechanism of Action: Targeting the Ubiquitin-Proteasome System

A primary mechanism of action for many anticancer dienone compounds is the inhibition of the ubiquitin-proteasome system (UPS).[4][6][7] The UPS is a major pathway for the degradation of intracellular proteins, and its proper functioning is essential for cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins. Cancer cells, with their high rates of proliferation and protein synthesis, are particularly dependent on the UPS, making it an attractive target for cancer therapy.[10][11]

Dienone compounds, such as the well-studied agent b-AP15 , do not directly inhibit the catalytic 20S proteasome core. Instead, they target the 19S regulatory particle, specifically the deubiquitinating enzymes (DUBs) USP14 and UCHL5 .[5][12][13] These DUBs are responsible for removing ubiquitin chains from proteins prior to their degradation by the proteasome.

The inhibition of USP14 and UCHL5 by dienone compounds leads to the accumulation of polyubiquitinated proteins.[13][14] This accumulation of undegraded, ubiquitinated proteins disrupts protein homeostasis and triggers a cascade of cellular stress responses, including the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[10][11][15][16][17][18] Prolonged ER stress ultimately leads to the activation of apoptotic pathways and cell death.[1][9][15][19]

The downstream signaling cascade following UPS inhibition by dienone compounds involves several key events:

  • ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded and polyubiquitinated proteins in the ER triggers the UPR. Key sensors of the UPR, such as PERK, IRE1α, and ATF6, are activated.[10][16][18]

  • Mitochondrial Dysfunction: ER stress can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[1]

  • Caspase Activation: The release of cytochrome c from the mitochondria initiates the intrinsic apoptotic pathway, leading to the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspases-3 and -7.[1][20] Some dienone compounds have also been shown to activate the extrinsic apoptotic pathway through caspase-8.[1]

  • Apoptosis: The activation of executioner caspases culminates in the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[1][15]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language for Graphviz.

Dienone_Signaling_Pathway cluster_cell Cancer Cell cluster_proteasome 19S Proteasome Dienone Dienone Compound USP14 USP14 Dienone->USP14 Inhibition UCHL5 UCHL5 Dienone->UCHL5 Inhibition PolyUb_Proteins Accumulation of Polyubiquitinated Proteins ER_Stress ER Stress & Unfolded Protein Response PolyUb_Proteins->ER_Stress Mitochondria Mitochondrial Dysfunction ER_Stress->Mitochondria Caspase_Activation Caspase Activation (Caspase-9, -3, -7) Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of dienone compounds leading to apoptosis.

Experimental_Workflow cluster_workflow General Experimental Workflow for Dienone Compound Evaluation cluster_assays Biological Assays Start Cancer Cell Culture Treatment Treatment with Dienone Compound Start->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Treatment->Cytotoxicity UPS_Inhibition UPS Inhibition Assay (Ubiquitin Western Blot) Treatment->UPS_Inhibition Apoptosis_Assay Apoptosis Assay (Caspase Activity) Treatment->Apoptosis_Assay Data_Analysis Data Analysis & SAR Determination Cytotoxicity->Data_Analysis UPS_Inhibition->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Identification of Lead Compounds Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating dienone compounds.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the structure-activity relationship of dienone compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[21][22][23][24]

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the dienone compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Ubiquitin Accumulation Assay (Western Blot)

This assay is used to determine if a compound inhibits the UPS by measuring the accumulation of polyubiquitinated proteins.[25][26][27]

  • Principle: Inhibition of the proteasome leads to the accumulation of proteins that are tagged with ubiquitin for degradation. These polyubiquitinated proteins can be detected by Western blotting using an anti-ubiquitin antibody.

  • Protocol:

    • Cell Treatment: Treat cancer cells with the dienone compound at various concentrations and for different time points.

    • Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors (e.g., NEM, MG132) to preserve the ubiquitinated proteins.

    • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

    • SDS-PAGE and Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate the membrane with a primary antibody specific for ubiquitin (e.g., P4D1 or FK2).

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. An increase in the high molecular weight smear of ubiquitinated proteins indicates UPS inhibition.

Caspase Activity Assay (Fluorometric)

This assay measures the activity of key executioner caspases, such as caspase-3 and -7, to quantify apoptosis.[20][28][29][30][31]

  • Principle: The assay utilizes a specific peptide substrate for caspase-3/7 (e.g., DEVD) conjugated to a fluorescent reporter molecule (e.g., AMC or a rhodamine derivative). Cleavage of the substrate by active caspases releases the fluorophore, resulting in a measurable increase in fluorescence.

  • Protocol:

    • Cell Treatment: Treat cells in a 96-well plate with the dienone compounds to induce apoptosis. Include appropriate controls.

    • Caspase-Glo® 3/7 Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains the caspase substrate and a thermostable luciferase, which generates a luminescent signal upon substrate cleavage.

    • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.

    • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of active caspase-3 and -7.

    • Data Analysis: Normalize the caspase activity to the number of viable cells (which can be determined in a parallel assay like MTT) to get a specific measure of apoptosis induction.

Proteasome Activity Assay

This assay directly measures the chymotrypsin-like activity of the 20S proteasome.[32][33][34][35][36] While many dienones target the 19S DUBs, this assay can be used to confirm that they do not directly inhibit the 20S catalytic core.

  • Principle: A fluorogenic peptide substrate, such as Suc-LLVY-AMC, is used. This substrate is specifically cleaved by the chymotrypsin-like activity of the proteasome, releasing the fluorescent AMC molecule.

  • Protocol:

    • Lysate Preparation: Prepare cell lysates in a buffer that maintains proteasome integrity.

    • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the Suc-LLVY-AMC substrate. Include a known proteasome inhibitor (e.g., MG132) as a negative control.

    • Incubation: Incubate the plate at 37°C.

    • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (excitation ~380 nm, emission ~460 nm).

    • Data Analysis: The rate of fluorescence increase is proportional to the proteasome's chymotrypsin-like activity.

Conclusion

Dienone compounds, particularly those with a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, represent a valuable class of anticancer agents. Their primary mechanism of action involves the inhibition of the 19S proteasome-associated deubiquitinases USP14 and UCHL5, leading to the accumulation of polyubiquitinated proteins, ER stress, and ultimately, apoptosis. The structure-activity relationships of these compounds are governed by the integrity of the dienone moiety and the electronic properties of the aryl substituents. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of novel dienone derivatives and the elucidation of their mechanisms of action. Further research into the downstream signaling pathways and the development of more potent and selective dienone-based inhibitors hold significant promise for the future of cancer therapy.

References

An In-Depth Technical Guide to the Retrosynthetic Analysis of 2-Methylestra-4,9-dien-3-one-17-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive retrosynthetic analysis of the synthetic steroid 2-Methylestra-4,9-dien-3-one-17-ol. The proposed synthetic strategy is grounded in established, high-yield chemical transformations commonly employed in steroid synthesis. This document outlines the key disconnections in the retrosynthetic pathway and presents a corresponding forward synthesis with detailed experimental protocols for the crucial steps. All quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams.

Retrosynthetic Strategy

The retrosynthetic analysis of this compound reveals a convergent and efficient synthetic approach. The primary disconnections focus on the sequential deconstruction of the steroidal core to readily accessible starting materials.

Diagram 1: Retrosynthetic Analysis of this compound

G target This compound fg_reduction Functional Group Interconversion (Selective 17-Keto Reduction) target->fg_reduction intermediate1 2-Methylestra-4,9-diene-3,17-dione fg_reduction->intermediate1 c2_methylation C-C Disconnection (Conjugate Addition) intermediate1->c2_methylation intermediate2 Estra-4,9-diene-3,17-dione c2_methylation->intermediate2 domino_cyclization C-C Ring Disconnection (Domino Cyclization) intermediate2->domino_cyclization intermediate3 Seco-dione Precursor domino_cyclization->intermediate3 grignard_oxidation C-C and C-O Disconnections (Grignard Reaction & Oxidation) intermediate3->grignard_oxidation starting_materials δ-Lactone & Grignard Reagent grignard_oxidation->starting_materials

Caption: Retrosynthetic pathway for the target steroid.

The key disconnections are as follows:

  • Functional Group Interconversion (FGI): The final step in the forward synthesis is the selective reduction of the 17-keto group to the corresponding 17-hydroxyl group. This points to the immediate precursor, 2-Methylestra-4,9-diene-3,17-dione .

  • C-2 Methyl Group Disconnection: The 2-methyl group can be retrosynthetically removed via a disconnection of the C-C bond, suggesting a conjugate addition of a methyl nucleophile to an α,β-unsaturated ketone in the forward synthesis. This leads to the well-known steroid intermediate, Estra-4,9-diene-3,17-dione [1].

  • A-Ring and B-Ring Disconnection: The conjugated diene system in the A and B rings can be disconnected through a retro-domino cyclization (specifically, a retro-Michael/retro-Aldol sequence). This reveals a seco-dione precursor .

  • Seco-Precursor Disconnection: The seco-dione can be further simplified by disconnecting the carbon chain, which points to a Grignard reaction between a δ-lactone and a suitable Grignard reagent , followed by an oxidation step in the forward synthesis. This approach is a known strategy for constructing the core of similar steroids[2][3].

Proposed Forward Synthesis

Based on the retrosynthetic analysis, a multi-step forward synthesis is proposed. The synthesis begins with the construction of the core intermediate, Estra-4,9-diene-3,17-dione, followed by the introduction of the C-2 methyl group and the final selective reduction of the 17-ketone.

Diagram 2: Forward Synthesis Workflow

G start δ-Lactone + Grignard Reagent step1 Step 1: Grignard Reaction start->step1 intermediateA Intermediate Alcohol step1->intermediateA step2 Step 2: Oxidation intermediateA->step2 intermediateB Seco-dione Precursor step2->intermediateB step3 Step 3: Domino Cyclization intermediateB->step3 intermediateC Estra-4,9-diene-3,17-dione step3->intermediateC step4 Step 4: Conjugate Addition intermediateC->step4 intermediateD 2-Methylestra-4,9-diene-3,17-dione step4->intermediateD step5 Step 5: Selective Reduction (Luche) intermediateD->step5 final_product This compound step5->final_product

Caption: Proposed forward synthesis pathway.

Experimental Protocols & Data

The following sections provide detailed experimental protocols for the key transformations in the proposed synthesis. The quantitative data, including reaction times and yields, are based on established literature for analogous transformations in steroid chemistry.

Step 1-3: Synthesis of Estra-4,9-diene-3,17-dione

The synthesis of the core intermediate, Estra-4,9-diene-3,17-dione, has been reported in a three-step sequence with a notable overall yield[2].

Table 1: Summary of the Synthesis of Estra-4,9-diene-3,17-dione

StepReactionKey ReagentsSolventReaction Time (h)Yield (%)
1Grignard Reaction2-(3-chloropropyl)-2-methyl-1,3-dioxolane, Mg, δ-lactoneAnhydrous THF2-4~85 (crude)
2OxidationJones Reagent (CrO₃/H₂SO₄/acetone)Acetone1-2~80
3Domino CyclizationPiperidinium acetateToluene8-12~35
Overall ~23.4

Protocol 1: Grignard Reaction

  • A solution of the Grignard reagent is prepared from 2-(3-chloropropyl)-2-methyl-1,3-dioxolane and magnesium turnings in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • The δ-lactone starting material is dissolved in anhydrous THF and cooled to 0 °C.

  • The Grignard solution is added dropwise to the lactone solution.

  • The reaction is stirred at room temperature for 2-4 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate alcohol.

Protocol 2: Oxidation

  • The crude alcohol from the previous step is dissolved in acetone and cooled to 0 °C.

  • Jones reagent is added dropwise until a persistent orange color is observed.

  • The reaction is stirred for 1-2 hours at room temperature.

  • Isopropanol is added to quench the excess oxidant.

  • The mixture is filtered, and the filtrate is concentrated. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the seco-dione precursor.

Protocol 3: Domino Cyclization

  • The seco-dione precursor is dissolved in toluene.

  • A catalytic amount of piperidinium acetate is added.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water for 8-12 hours.

  • The reaction mixture is cooled, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford Estra-4,9-diene-3,17-dione.

Step 4: C-2 Methylation via Conjugate Addition

The introduction of the methyl group at the C-2 position is proposed to proceed via a cuprate-mediated 1,4-conjugate addition to the enone system of the A-ring.

Table 2: C-2 Methylation

StepReactionKey ReagentsSolventReaction Time (h)Yield (%)
4Conjugate AdditionLithium dimethylcuprate ((CH₃)₂CuLi)Anhydrous THF2-370-85

Protocol 4: Conjugate Addition

  • In a flame-dried flask under a nitrogen atmosphere, copper(I) iodide is suspended in anhydrous THF and cooled to -78 °C.

  • Two equivalents of methyllithium in diethyl ether are added dropwise, and the mixture is stirred to form a solution of lithium dimethylcuprate.

  • A solution of Estra-4,9-diene-3,17-dione in anhydrous THF is added dropwise to the cuprate solution at -78 °C.

  • The reaction is stirred at low temperature for 2-3 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield 2-Methylestra-4,9-diene-3,17-dione.

Step 5: Selective Reduction of the 17-Ketone

The final step is the selective reduction of the 17-keto group to a hydroxyl group without affecting the conjugated enone system in the A/B rings. The Luche reduction is highly effective for this transformation.

Table 3: Selective 17-Keto Reduction

StepReactionKey ReagentsSolventReaction Time (h)Yield (%)
5Luche ReductionSodium borohydride (NaBH₄), Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)Methanol0.5-1>90

Protocol 5: Luche Reduction

  • 2-Methylestra-4,9-diene-3,17-dione and cerium(III) chloride heptahydrate are dissolved in methanol and stirred at room temperature until the salt is fully dissolved.

  • The solution is cooled to 0 °C.

  • Sodium borohydride is added in one portion.

  • The reaction is monitored by thin-layer chromatography and is typically complete within 30-60 minutes.

  • The reaction is quenched by the addition of acetone.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final product, this compound, is purified by column chromatography or recrystallization. The Luche reduction is known for its high chemoselectivity in reducing ketones in the presence of enones[4][5][6][7].

Conclusion

The retrosynthetic analysis of this compound has led to the design of a robust and efficient synthetic route. The proposed pathway leverages well-established and high-yielding reactions in steroid chemistry, including a Grignard reaction/oxidation/domino cyclization sequence to build the core, a cuprate-mediated conjugate addition for C-2 methylation, and a highly selective Luche reduction for the final transformation. This guide provides a solid foundation for the laboratory synthesis of this and structurally related steroidal compounds, offering valuable insights for researchers in medicinal chemistry and drug development.

References

Biotransformation and Metabolism of Estra-4,9-diene Steroids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estra-4,9-diene steroids are a class of synthetic steroids characterized by a double bond at the C4 and C9 positions of the steroid nucleus. This structural feature confers unique biological activities and metabolic fates compared to endogenous steroids. This technical guide provides a comprehensive overview of the biotransformation and metabolism of key estra-4,9-diene steroids, including estra-4,9-diene-3,17-dione (dienedione), dienogest, and the structurally related compound trenbolone. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in endocrinology, pharmacology, and toxicology.

Core Concepts in Estra-4,9-diene Steroid Metabolism

The metabolism of estra-4,9-diene steroids primarily involves Phase I and Phase II biotransformation reactions, which aim to increase their water solubility and facilitate their excretion from the body.

Phase I Metabolism: These reactions introduce or expose functional groups (e.g., hydroxyl groups) on the steroid molecule. Key Phase I reactions for estra-4,9-diene steroids include:

  • Reduction: The reduction of keto groups, particularly at the C3 and C17 positions, is a major metabolic pathway. For example, estra-4,9-diene-3,17-dione is reduced to its active metabolite, dienolone (estra-4,9-dien-17β-ol-3-one).[1]

  • Hydroxylation: The addition of hydroxyl groups at various positions on the steroid nucleus is another common transformation, primarily mediated by cytochrome P450 (CYP) enzymes.[2] For dienogest, hydroxylation is a key metabolic step.

Phase II Metabolism: In these reactions, the parent steroid or its Phase I metabolites are conjugated with endogenous molecules to further increase their water solubility. Common conjugation reactions include:

  • Glucuronidation: This is a major Phase II pathway for steroids, catalyzed by UDP-glucuronosyltransferases (UGTs). The hydroxyl groups introduced during Phase I metabolism are common sites for glucuronide conjugation.

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl groups on the steroid molecule.

Biotransformation of Key Estra-4,9-diene Steroids

Estra-4,9-diene-3,17-dione (Dienedione)

Dienedione is a synthetic anabolic-androgenic steroid (AAS) that is considered a prohormone of dienolone. Its metabolism has been studied in various species, including humans, equines, and canines.

The primary metabolic pathway for dienedione is the reduction of the 17-keto group to form 17-hydroxy-estra-4,9-dien-3-one (dienolone).[2][3] Further metabolism involves hydroxylation at various positions and reduction of the A-ring. In equines, a di-reduced metabolite, estra-4,9-diene-3,17-diol, has also been identified.[2]

Dienogest

Dienogest is a synthetic progestin widely used in oral contraceptives and for the treatment of endometriosis.[4][5] Its metabolism is primarily mediated by CYP3A4. The main metabolic pathways for dienogest include hydroxylation and removal of the cyanomethyl group, followed by conjugation reactions.

Trenbolone

Trenbolone, while technically an estra-4,9,11-triene steroid, is structurally and metabolically related to the estra-4,9-diene class. It is a potent AAS used in veterinary medicine. Its major metabolites include epitrenbolone (the 17α-epimer) and trendione (the 17-keto metabolite). These metabolites are then conjugated with glucuronic acid or sulfate before excretion.

Quantitative Data on Metabolite Formation

The following tables summarize available quantitative data on the metabolism of estra-4,9-diene steroids.

Table 1: In Vitro Metabolism of Estra-4,9-diene-3,17-dione in Liver Microsomes from Different Species

SpeciesMajor MetaboliteOther MetabolitesReference
Human17-hydroxy-estra-4,9-dien-3-oneHydroxylated and reduced metabolites[2][6]
Equine17-hydroxy-estra-4,9-dien-3-oneDi-reduced metabolite (estra-4,9-diene-3,17-diol), D-ring hydroxy and hydroxy-reduced metabolites[2][6]
Canine17-hydroxy-estra-4,9-dien-3-oneLess significant reductive metabolism compared to human and equine[2][6]

Table 2: Pharmacokinetic Parameters of Dienogest in Human Plasma

ParameterValueUnitReference
Cmax (single 2mg dose)~40µg/L[5]
Tmax (single 2mg dose)~1.6hours[5]
Terminal half-life8.5hours[5]
Linearity Range (LC-MS/MS)1.003-200.896ng/mL[7]

Table 3: Concentrations of Trenbolone Metabolites in Environmental Samples

MetaboliteConcentration RangeMatrixReference
17α-trenbolone4 - 6ng/g dry weightCAFO surface soils
17β-trenboloneNot detectedCAFO surface soils
TrendioneNot detectedCAFO surface soils

Experimental Protocols

Detailed methodologies are crucial for the accurate study of steroid metabolism. Below are representative protocols for the analysis of estra-4,9-diene steroids and their metabolites.

In Vitro Metabolism Assay Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of a steroid using liver microsomes.

1. Incubation:

  • Prepare an incubation mixture containing:

    • Liver microsomes (e.g., human, equine, canine)

    • NADPH-regenerating system (to support CYP450 activity)

    • Phosphate buffer (to maintain pH)

    • The test steroid (e.g., estra-4,9-diene-3,17-dione)

  • Incubate the mixture at 37°C for a specified time period.

2. Sample Quenching and Extraction:

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Centrifuge the mixture to precipitate proteins.

  • Collect the supernatant containing the metabolites.

3. Analysis:

  • Analyze the supernatant using LC-MS/MS or GC-MS to identify and quantify the metabolites.

Sample Preparation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of steroid metabolites, often requiring derivatization to increase their volatility.

1. Hydrolysis:

  • For conjugated metabolites (glucuronides and sulfates), perform enzymatic hydrolysis using β-glucuronidase and sulfatase to release the free steroids.

2. Extraction:

  • Extract the free steroids from the aqueous matrix using a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether) via liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

3. Derivatization:

  • Evaporate the organic extract to dryness.

  • Derivatize the dried residue to create more volatile and thermally stable derivatives. A common method is methoximation followed by silylation (e.g., using MSTFA).

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Separate the metabolites on a capillary column.

  • Detect and identify the metabolites based on their retention times and mass spectra.

Sample Preparation and Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the direct analysis of many steroid metabolites without derivatization and can also be used for the analysis of intact conjugates.

1. Extraction:

  • Perform protein precipitation of the plasma or microsomal incubation sample by adding a cold organic solvent.

  • Alternatively, use LLE or SPE for sample cleanup and concentration.

2. LC Separation:

  • Inject the extracted sample onto a reverse-phase LC column (e.g., C18).

  • Separate the parent steroid and its metabolites using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.

3. MS/MS Detection:

  • Introduce the eluent from the LC into the mass spectrometer.

  • Use an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Monitor specific precursor-to-product ion transitions for the target analytes in multiple reaction monitoring (MRM) mode for sensitive and selective quantification.

Signaling Pathways and Logical Relationships

The biological effects of estra-4,9-diene steroids are primarily mediated through their interaction with nuclear hormone receptors, leading to changes in gene expression (genomic effects). However, rapid, non-genomic effects have also been described for some steroids.

Androgen Receptor Signaling Pathway

The androgenic effects of estra-4,9-diene steroids, such as those from the active metabolite dienolone, are mediated through the androgen receptor (AR).

AndrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Estra-4,9-diene Steroid (e.g., Dienolone) AR_inactive Inactive Androgen Receptor (AR) Complex (with HSPs) Steroid->AR_inactive Binding AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Dimerization HSPs Heat Shock Proteins (HSPs) AR_inactive->HSPs Dissociation ARE Androgen Response Element (ARE) on DNA AR_active->ARE Binding AR_active->ARE Gene_Transcription Target Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (Anabolic Effects) mRNA->Protein_Synthesis

Genomic signaling pathway of estra-4,9-diene steroids via the androgen receptor.

Potential Non-Genomic Signaling of Synthetic Progestins

Some synthetic progestins can elicit rapid cellular responses that are independent of gene transcription. These non-genomic effects are often initiated at the cell membrane and involve the activation of intracellular signaling cascades.

NonGenomicSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mPR Membrane Progestin Receptor (mPR) G_Protein G-Protein mPR->G_Protein Activation Steroid Synthetic Progestin Steroid->mPR Binding Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Cellular_Response Rapid Cellular Response Kinase_Cascade->Cellular_Response

A potential non-genomic signaling pathway for synthetic progestins.

Experimental Workflow for In Vitro Metabolism Studies

The following diagram illustrates a typical workflow for conducting in vitro metabolism studies of estra-4,9-diene steroids.

ExperimentalWorkflow Start Start: Select Steroid and Biological System Incubation Incubation (e.g., Liver Microsomes, 37°C) Start->Incubation Quenching Reaction Quenching (e.g., Cold Acetonitrile) Incubation->Quenching Extraction Metabolite Extraction (e.g., LLE or SPE) Quenching->Extraction Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis Data_Processing Data Processing and Metabolite Identification Analysis->Data_Processing End End: Metabolic Profile Data_Processing->End

Typical workflow for in vitro steroid metabolism studies.

Conclusion

The biotransformation of estra-4,9-diene steroids is a complex process involving a variety of enzymatic reactions that ultimately lead to their elimination from the body. Understanding the metabolic pathways and the factors that influence them is critical for the development of new drugs, the assessment of their safety and efficacy, and for the detection of their misuse. This technical guide provides a foundational understanding of the metabolism of these compounds and serves as a practical resource for researchers in the field. Further research is warranted to fully elucidate the enzyme kinetics and the full spectrum of biological activities of the various metabolites.

References

Methodological & Application

Application Note & Protocol: GC-MS Analysis of Synthetic Steroid Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely utilized analytical technique for the comprehensive profiling and quantification of synthetic steroid metabolites in biological matrices.[1][2][3][4] Its high chromatographic resolution and sensitive mass detection make it a gold standard for separating and identifying structurally similar steroid isomers.[1][5] This application note provides a detailed protocol for the analysis of synthetic steroid metabolites in urine, covering sample preparation, derivatization, GC-MS analysis, and data interpretation. The methodologies described are crucial for applications in clinical diagnostics, sports anti-doping, and pharmaceutical drug development.[2][6]

Experimental Workflow

The overall workflow for the GC-MS analysis of synthetic steroid metabolites involves several key stages, from sample collection to data analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Enzymatic Hydrolysis Enzymatic Hydrolysis Sample Collection->Enzymatic Hydrolysis Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Enzymatic Hydrolysis->Solid-Phase Extraction (SPE) Derivatization Derivatization Solid-Phase Extraction (SPE)->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Quantification & Identification Quantification & Identification Data Acquisition->Quantification & Identification

Caption: A generalized workflow for the GC-MS analysis of synthetic steroid metabolites.

Experimental Protocols

A robust and reliable analytical method is essential for the accurate quantification of steroid metabolites. The following protocol is a comprehensive guide for the analysis of a wide range of synthetic steroids.

Sample Preparation

Proper sample preparation is critical to remove interferences and concentrate the analytes of interest.[7][8] This protocol focuses on urine samples, a common matrix for steroid metabolite analysis.

Materials:

  • Urine sample

  • Phosphate buffer (0.8 M, pH 7.0)

  • β-glucuronidase from E. coli

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Deionized water

  • n-Hexane

  • 0.05 M Sulfuric acid

Procedure:

  • To 2 mL of urine, add 0.750 mL of 0.8 M sodium phosphate buffer (pH 7.0).[9]

  • Add 50 µL of β-glucuronidase enzyme solution to hydrolyze the conjugated steroid metabolites.[9]

  • Incubate the mixture at 50-60°C for 1 to 3 hours to ensure complete hydrolysis.

  • Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.[1]

  • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water to remove polar impurities.

  • Elute the steroid metabolites with 3 mL of methanol or an appropriate organic solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization

Derivatization is a crucial step in GC-MS analysis of steroids to increase their volatility and thermal stability.[7][10][11] Silylation is a common derivatization technique for steroids, targeting hydroxyl and keto groups.[7]

Materials:

  • Dried sample extract

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of N,O-Bis(trimethylsilyl)acetamide (BSA), chlorotrimethylsilane (TMCS), and trimethylsilylimidazole (TMSI).[1][6]

  • Reacti-Vap or equivalent heating block

Procedure:

  • To the dried sample extract, add 200 µL of pyridine and 200 µL of BSTFA + 1% TMCS.[6]

  • Alternatively, a dual derivatization can be performed, starting with methoximation followed by silylation.[1]

  • Cap the vial tightly and incubate at 60-70°C for 30 minutes to 1 hour to ensure complete derivatization.[6]

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Analysis

The derivatized sample is now ready for analysis by GC-MS. The following are typical instrument parameters, which may require optimization based on the specific instrument and target analytes.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific)

  • Capillary Column: HP-1 (100% methylsiloxane), 17m, 0.20mm I.D., 0.11 µm film thickness, or similar.[9]

GC Parameters:

  • Injector Temperature: 280°C[9]

  • Injection Mode: Splitless or pulsed split[1][9]

  • Injection Volume: 1-3 µL[9]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[9]

  • Oven Temperature Program:

    • Initial temperature: 140°C

    • Ramp 1: 40°C/min to 180°C

    • Ramp 2: 3°C/min to 240°C

    • Ramp 3: 40°C/min to 300°C (hold for 3 min)[9]

    • Note: A different program may be necessary for a broader range of metabolites: Initial temperature 50°C, ramped at 50°C/min to 230°C, then 0.4°C/min to 250°C (held for 5 min), 20°C/min to 270°C, and 50°C/min to 285°C (held for 30 min).[1]

  • Transfer Line Temperature: 280°C[9]

MS Parameters:

  • Ion Source Temperature: 230°C[1]

  • Quadrupole Temperature: 150°C[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-700) for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.[1][9]

Data Presentation

Quantitative data from GC-MS analysis should be summarized for clarity and ease of comparison. The following table presents typical validation parameters for the quantification of various classes of steroid metabolites.

Steroid ClassAnalyte ExampleLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Precision (%CV)Accuracy (%)
Androgens Testosterone0.5 - 2.01.0 - 5.0< 15%± 15%
Epitestosterone0.5 - 2.01.0 - 5.0< 15%± 15%
Estrogens Estradiol0.1 - 1.00.2 - 2.5< 15%± 15%
Estrone0.1 - 1.00.2 - 2.5< 15%± 15%
Progestins Progesterone0.2 - 1.50.5 - 4.0< 15%± 15%
Glucocorticoids Cortisol1.0 - 5.02.5 - 10.0< 15%± 15%
Mineralocorticoids Aldosterone0.05 - 0.50.1 - 1.0< 15%± 15%
Note: The values presented are typical and may vary depending on the specific analytical method and instrumentation. Data compiled from multiple sources.[1][3][4][5][12]

Metabolic Pathway of Steroids

Understanding the metabolic pathways of synthetic steroids is crucial for identifying the correct target metabolites for analysis. Steroid biosynthesis begins with cholesterol and proceeds through a series of enzymatic reactions to produce various steroid hormones.[13][14][15][16][17]

Steroid Metabolism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone 17-OH-Pregnenolone->17-OH-Progesterone DHEA DHEA 17-OH-Pregnenolone->DHEA 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione Cortisol Cortisol 11-Deoxycortisol->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Estradiol Estradiol Testosterone->Estradiol Estrone->Estradiol

Caption: A simplified overview of the major steroid biosynthesis pathways.

Conclusion

This application note provides a comprehensive and detailed protocol for the GC-MS analysis of synthetic steroid metabolites. The described methods for sample preparation, derivatization, and GC-MS analysis are robust and suitable for a wide range of research and diagnostic applications. By following these protocols, researchers can achieve reliable and accurate quantification of steroid metabolites, contributing to advancements in endocrinology, drug development, and anti-doping science.

References

Application Notes and Protocols for the Use of 2-Methylestra-4,9-dien-3-one-17-ol as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylestra-4,9-dien-3-one-17-ol, also known as Methyldienolone, is a synthetic anabolic-androgenic steroid (AAS) that is structurally related to nandrolone.[1] Due to its potential for misuse as a performance-enhancing substance in sports, it is listed as a prohibited substance by the World Anti-Doping Agency (WADA).[2][3] This classification necessitates its availability as a certified reference standard for analytical testing in anti-doping laboratories and forensic applications to ensure accurate and reliable detection.[4][5]

This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical and Physical Properties

PropertyValue
IUPAC Name (17β)-17-hydroxy-17-methylestra-4,9-dien-3-one
Synonyms Methyldienolone, Methyl-D, RU-3467
CAS Number 14531-89-6[4]
Molecular Formula C₁₉H₂₆O₂[4]
Molecular Weight 286.415 g/mol [2]
Appearance Off-white powder
Purity ≥98%[4]
Storage -20°C[4]

Analytical Applications

The primary application of this compound as a reference standard is in the qualitative and quantitative analysis of biological samples for anti-doping control and forensic toxicology. It is used to confirm the identity of the substance and to determine its concentration in matrices such as urine.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Analysis of this compound

This protocol is based on established methods for the analysis of anabolic steroids.[6]

1. Sample Preparation (Urine)

  • To 2 mL of urine, add an internal standard.

  • Perform enzymatic hydrolysis with β-glucuronidase at 50-60°C for 1-3 hours to cleave glucuronide conjugates.

  • Adjust the pH to 9-10 with a suitable buffer (e.g., sodium carbonate).

  • Perform liquid-liquid extraction with an organic solvent such as n-pentane or a mixture of ethyl acetate and n-hexane.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatize the dry residue with a suitable agent (e.g., MSTFA/NH₄I/ethanethiol) to improve volatility and chromatographic performance.

2. GC-MS Instrumentation and Conditions

ParameterCondition
Instrument Agilent Gas Chromatograph with Mass Selective Detector (or equivalent)
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Injector Temperature 280°C
Injection Mode Splitless or Split (e.g., 25:1)
Oven Temperature Program Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 12°C/min, hold for 9 min[6]
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 30-550 amu[6]
Expected Retention Time Approximately 16.48 min (will vary based on specific system)[6]

3. Data Analysis

  • The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample to that of the certified reference standard.

  • Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

High-Performance Liquid Chromatography (HPLC-UV) Protocol for the Analysis of this compound

This protocol provides a general methodology for the HPLC analysis of this compound.

1. Standard and Sample Preparation

  • Prepare a stock solution of the this compound reference standard in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 1-50 µg/mL).

  • For sample analysis, perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from the sample matrix.

  • Reconstitute the extracted sample in the mobile phase.

2. HPLC Instrumentation and Conditions

ParameterCondition
Instrument HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength Approximately 240-254 nm (based on the chromophore of the molecule)
Injection Volume 10-20 µL

3. Data Analysis

  • Identify the analyte by comparing the retention time of the peak in the sample to that of the reference standard.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the working standards and determining the concentration of the analyte in the sample from this curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous identification and structural confirmation of reference standards.

1. Sample Preparation

  • Dissolve an accurately weighed amount of the this compound reference standard in a suitable deuterated solvent (e.g., CDCl₃) to a final concentration of approximately 5-10 mg/mL.[6]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. NMR Instrumentation and Parameters

ParameterCondition
Instrument 400 MHz NMR Spectrometer (or higher field strength)
Nuclei ¹H and ¹³C
Solvent CDCl₃
Temperature 25°C
¹H NMR Parameters - Spectral Width: -3 to 13 ppm- Number of Scans: 16-64- Relaxation Delay: 1-5 s
¹³C NMR Parameters - Spectral Width: 0 to 220 ppm- Number of Scans: 1024 or more- Proton Decoupling: Broadband

3. Data Analysis

  • The ¹H and ¹³C NMR spectra should be consistent with the known chemical structure of this compound.

  • Key structural features to confirm include the number and integration of proton signals, the chemical shifts of the methyl groups, the olefinic protons, and the carbons of the steroid backbone.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (Urine) cluster_analysis Analytical Techniques cluster_standard Reference Standard cluster_data Data Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis urine->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction derivatization Derivatization (for GC-MS) extraction->derivatization hplc HPLC Analysis extraction->hplc Inject gcms GC-MS Analysis derivatization->gcms Inject qualitative Qualitative Identification (Retention Time, Mass Spectrum, NMR Spectrum) gcms->qualitative quantitative Quantitative Analysis (Calibration Curve) gcms->quantitative hplc->qualitative hplc->quantitative nmr NMR Analysis nmr->qualitative standard This compound Reference Standard standard->gcms standard->hplc standard->nmr

Caption: General experimental workflow for the analysis of this compound.

androgen_receptor_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus steroid This compound ar_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) steroid->ar_complex Binds ar_active Activated AR ar_complex->ar_active HSP Dissociation ar_dimer AR Dimerization ar_active->ar_dimer Translocation are Androgen Response Element (ARE) on DNA ar_dimer->are Binds transcription Gene Transcription are->transcription Initiates response Anabolic/Androgenic Effects transcription->response

Caption: Simplified signaling pathway of this compound via the Androgen Receptor.

References

Application Notes and Protocols for Cell-Based Androgenic Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for widely-used cell-based assays designed to measure the androgenic activity of chemical compounds. This document is intended to guide researchers in the selection and implementation of appropriate assays for screening and characterizing potential androgen receptor modulators.

Introduction to Androgenic Activity Assays

Androgens are crucial steroid hormones that regulate the development and maintenance of male characteristics by binding to and activating the androgen receptor (AR).[1] The AR is a ligand-activated transcription factor that, upon binding to an androgen, translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs).[1][2] This binding initiates the transcription of target genes, leading to a physiological response.[2]

Disruption of this signaling pathway by exogenous compounds, known as endocrine-disrupting chemicals (EDCs), can lead to adverse health effects.[3] Therefore, robust and reliable methods for assessing the androgenic or anti-androgenic potential of chemicals are essential for drug development, toxicology, and environmental safety.[3] Cell-based assays offer a sensitive, specific, and high-throughput-compatible means to evaluate these effects.[1]

This document details two prominent types of cell-based assays: reporter gene assays and assays measuring downstream gene expression.

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is a multi-step process that ultimately leads to the regulation of gene expression. In its inactive state, the androgen receptor (AR) is located in the cytoplasm, complexed with heat shock proteins (HSPs).[4] Binding of an androgenic ligand, such as dihydrotestosterone (DHT), induces a conformational change in the AR, causing the dissociation of HSPs.[5] The activated AR then translocates into the nucleus, where it dimerizes and binds to Androgen Response Elements (AREs) in the promoter regions of target genes.[5][6] This binding, along with the recruitment of co-regulators, initiates the transcription of androgen-dependent genes.[5]

AndrogenSignaling Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binding AR Activated AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization ARE ARE AR_dimer->ARE Binding Gene Target Gene ARE->Gene Initiates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Androgen Receptor Signaling Pathway

Reporter Gene Assays

Reporter gene assays are the most common type of cell-based assay for assessing androgenic activity.[7] These assays utilize a host cell line that has been genetically engineered to express the human androgen receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of AREs.[7][8] When an androgenic compound is introduced, it activates the AR, leading to the expression of the reporter gene, which produces a measurable signal (e.g., light or color).[3][8]

Key Reporter Gene Assays

Several well-established reporter gene assays are available, many of which are recognized by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD).[6]

  • AR-CALUX® (Chemically Activated Luciferase Expression): This assay employs the human osteosarcoma cell line U2OS, which is stably transfected with the human AR and a luciferase reporter gene construct.[9][10] It is known for its high sensitivity and specificity.[9]

  • HEK293-AR Assays: Human Embryonic Kidney 293 (HEK293) cells are another common platform for developing androgen reporter assays. These cells can be transiently or stably transfected with AR and reporter gene plasmids.

  • AR-EcoScreen™: This assay uses a Chinese Hamster Ovary (CHO) cell line stably transfected with the human AR and a luciferase reporter gene.[6]

General Experimental Workflow

The general workflow for a reporter gene assay involves cell seeding, compound exposure, and signal detection.

ExperimentalWorkflow start Start cell_seeding Cell Seeding (e.g., 96-well plate) start->cell_seeding end End compound_exposure Compound Exposure (Test compounds, controls) cell_seeding->compound_exposure incubation Incubation (e.g., 24 hours) compound_exposure->incubation lysis_and_reagent Cell Lysis & Addition of Reporter Substrate incubation->lysis_and_reagent signal_detection Signal Detection (Luminometer/Spectrophotometer) lysis_and_reagent->signal_detection data_analysis Data Analysis (EC50/IC50, Z'-factor) signal_detection->data_analysis data_analysis->end

Reporter Gene Assay Workflow

Protocol: AR-CALUX® Androgen Agonist Assay

This protocol is a generalized procedure based on the principles of the AR-CALUX® assay. Specific details may vary based on the commercial kit and laboratory-specific standard operating procedures.

Materials:

  • AR-CALUX® cells

  • Cell culture medium (as recommended by the supplier)

  • Assay medium (phenol red-free medium with charcoal-stripped serum)

  • Test compounds and reference androgen (e.g., Dihydrotestosterone, DHT)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Maintain AR-CALUX® cells according to the supplier's instructions. Subculture cells before they reach confluency.

  • Cell Seeding:

    • Trypsinize and resuspend cells in assay medium to the recommended density.

    • Seed the cells into a 96-well plate at the optimal density and allow them to attach for 24 hours.

  • Compound Preparation:

    • Prepare a serial dilution of the reference androgen (DHT) and test compounds in assay medium. Include a vehicle control (e.g., DMSO).

  • Compound Exposure:

    • Carefully remove the medium from the wells and replace it with the prepared compound dilutions.

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well.

  • Signal Measurement:

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (vehicle control) from all readings.

    • Plot the luminescence values against the log of the compound concentration to generate a dose-response curve.

    • Calculate the EC50 (half-maximal effective concentration) for each compound.

Protocol: HEK293-Based Androgen Reporter Gene Assay (Transient Transfection)

This protocol describes a general method for transiently transfecting HEK293 cells for an androgen reporter assay.

Materials:

  • HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay medium (phenol red-free medium with charcoal-stripped serum)

  • Androgen Receptor (AR) expression plasmid

  • Androgen Response Element (ARE)-driven luciferase reporter plasmid

  • Transfection reagent

  • Test compounds and reference androgen (e.g., DHT)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare the transfection complex by mixing the AR expression plasmid, ARE-luciferase reporter plasmid, and transfection reagent in serum-free medium according to the manufacturer's protocol.

    • Add the transfection complex to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh assay medium.

  • Compound Exposure:

    • After 24 hours of transfection, replace the medium with serial dilutions of test compounds and the reference androgen prepared in assay medium.

    • Incubate the plate for an additional 24 hours.

  • Luciferase Assay and Data Analysis:

    • Follow steps 5-7 from the AR-CALUX® protocol.

Quantitative Data Summary

The following tables summarize the performance of various cell-based androgen assays with different reference compounds.

Table 1: EC50 Values for Androgenic Compounds in Reporter Gene Assays

Cell LineReporter GeneCompoundEC50 (nM)Reference
U2OS (AR-CALUX®)LuciferaseDihydrotestosterone (DHT)0.13[9]
U2OS (AR-CALUX®)LuciferaseTestosterone0.66
U2OS (AR-CALUX®)LuciferaseAndrostenedione4.5
MDA-kb2LuciferaseDihydrotestosterone (DHT)0.14[8]
T47D (AR-LUX)LuciferaseDihydrotestosterone (DHT)115[8]
HEK293β-lactamaseDihydrotestosterone (DHT)3.6[8]
CHOLuciferaseR1881~0.5[8]
S. cerevisiaeLuciferaseDihydrotestosterone (DHT)10[8]
S. cerevisiaeβ-galactosidaseDihydrotestosterone (DHT)1[8]

Table 2: IC50 Values for Anti-Androgenic Compounds in Reporter Gene Assays

Cell LineReporter GeneCompoundIC50 (µM)Reference
U2OS (AR CALUX®)LuciferaseFlutamide1.3
U2OS (AR CALUX®)LuciferaseVinclozolin1.0
U2OS (AR CALUX®)LuciferaseCyproterone acetate0.0071
HEK293ARE/Gal4-LuxLuciferaseBicalutamide0.26
HEK293ARE/Gal4-LuxLuciferaseHydroxyflutamide0.026

Table 3: Assay Performance Metrics

AssayMetricValueInterpretationReference
High-Throughput ScreensZ'-factor> 0.5Excellent assay quality
High-Throughput ScreensZ'-factor0 to 0.5Marginal assay quality
High-Throughput ScreensZ'-factor< 0Poor assay quality

Note on Z'-factor: The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. It is calculated based on the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a large separation between the control signals and low data variability.

Assays Measuring Downstream Gene Expression

An alternative to reporter gene assays is to measure the expression of endogenous androgen-regulated genes. This approach provides a more direct assessment of the physiological response to a compound.

Methodology:

  • Cell Treatment: Treat a relevant cell line (e.g., LNCaP prostate cancer cells) with the test compound.

  • RNA Extraction: After a suitable incubation period, extract total RNA from the cells.

  • Gene Expression Analysis: Quantify the expression of known androgen-responsive genes (e.g., PSA, TMPRSS2, FKBP5) using methods like quantitative real-time PCR (qRT-PCR) or microarray analysis.

Advantages:

  • Measures a more direct physiological endpoint.

  • Does not require genetic modification of the cell line.

Disadvantages:

  • Generally lower throughput than reporter gene assays.

  • May be less sensitive for initial screening.

Conclusion

Cell-based assays are indispensable tools for identifying and characterizing compounds with androgenic or anti-androgenic activity. Reporter gene assays, such as the AR-CALUX® and HEK293-based systems, offer high sensitivity and throughput for initial screening. Assays measuring the expression of endogenous androgen-responsive genes provide valuable confirmation of physiological activity. The choice of assay will depend on the specific research question, required throughput, and available resources. By following the detailed protocols and considering the performance data presented, researchers can effectively implement these assays to advance our understanding of androgen receptor signaling and its modulation by chemical compounds.

References

Application Notes and Protocols: Grignard Reaction in Steroid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, and its application in the modification of steroid skeletons has been instrumental in the development of novel therapeutic agents and research tools. This organometallic reaction allows for the introduction of a wide range of alkyl, aryl, and vinyl groups onto the steroid nucleus, typically by nucleophilic addition to carbonyl functionalities. This protocol provides a detailed overview of the Grignard reaction for the synthesis of 17α-substituted estradiol derivatives, a class of compounds with significant biological and medicinal importance.

The 17-position of the steroid backbone is a frequent target for modification, as substituents at this position can dramatically influence the biological activity of the parent steroid. For instance, the introduction of a 17α-ethynyl group into estradiol led to the development of ethinylestradiol, a potent oral contraceptive. Similarly, the addition of other alkyl or aryl groups can modulate receptor binding affinity, metabolic stability, and pharmacokinetic profiles.

These application notes will detail a representative protocol for the addition of a Grignard reagent to a 17-keto steroid, provide data on expected yields and stereoselectivity, and present a visual workflow of the experimental procedure.

Data Presentation

The following table summarizes quantitative data for the Grignard reaction on a protected estrone derivative. The stereoselectivity of the reaction is a critical aspect, with the bulky steroid framework often directing the incoming nucleophile to a specific face of the molecule. In the case of 17-keto steroids, the attack of the Grignard reagent is favored from the less sterically hindered α-face, leading predominantly to the 17α-substituted, 17β-hydroxy product.

Precursor SteroidGrignard ReagentProductYield (%)Stereoselectivity (α:β addition)
3-(benzyloxy)-2-methoxyestra-1,3,5(10)-trien-17-oneBenzylmagnesium chloride17α-benzyl-3-(benzyloxy)-2-methoxyestra-1,3,5(10)-triene-17β-olHighPredominantly α-addition[1]

Note: Specific yield data is often dependent on reaction scale and purification methods. The term "High" is used as reported in the literature, suggesting yields are synthetically useful.

Experimental Protocol: Synthesis of 17α-Benzyl-3-(benzyloxy)-2-methoxyestra-1,3,5(10)-triene-17β-ol

This protocol is based on the Grignard reaction of a protected estrone derivative with benzylmagnesium chloride.[1]

Materials:

  • 3-(benzyloxy)-2-methoxyestra-1,3,5(10)-trien-17-one (starting steroid)

  • Benzylmagnesium chloride (Grignard reagent, solution in an ethereal solvent)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Cooling bath (e.g., ice-water or dry ice/acetone)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Preparation of the Reaction Vessel: A round-bottom flask equipped with a magnetic stir bar is flame-dried under a stream of inert gas (argon or nitrogen) to ensure anhydrous conditions. The flask is then allowed to cool to room temperature under the inert atmosphere.

  • Dissolution of the Steroid: The starting steroid, 3-(benzyloxy)-2-methoxyestra-1,3,5(10)-trien-17-one, is dissolved in anhydrous THF in the reaction flask.

  • Grignard Reagent Addition: The flask is cooled to a low temperature (typically 0 °C to -78 °C, depending on the reactivity of the substrate and reagent). The solution of benzylmagnesium chloride is then added dropwise via syringe while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Quench: Upon completion of the reaction, the cooling bath is removed, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This step should be performed with caution as it is an exothermic process.

  • Work-up and Extraction: The reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography to afford the pure 17α-benzyl-3-(benzyloxy)-2-methoxyestra-1,3,5(10)-triene-17β-ol.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of steroid hormone action and the experimental workflow for the Grignard reaction in steroid synthesis.

steroid_signaling Steroid Hormone Signaling Pathway cluster_nucleus cluster_cytoplasm Steroid Steroid Hormone Receptor Cytoplasmic Receptor Steroid->Receptor Binds Complex Steroid-Receptor Complex Receptor->Complex Forms HSP Heat Shock Protein HSP->Receptor Dissociates Nucleus Nucleus Complex->Nucleus Translocates to DNA DNA (Hormone Response Element) Complex->DNA Binds to mRNA mRNA DNA->mRNA Initiates Transcription Transcription Translation Translation Protein New Protein (Biological Response)

Caption: A diagram of the steroid hormone signaling pathway.

grignard_workflow Grignard Reaction Experimental Workflow Start Start: Anhydrous Conditions Dissolve Dissolve Steroid in Anhydrous THF Start->Dissolve Cool Cool Reaction to Low Temperature Dissolve->Cool Add_Grignard Add Grignard Reagent Dropwise Cool->Add_Grignard Monitor Monitor Reaction by TLC Add_Grignard->Monitor Quench Quench with Saturated aq. NH4Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry Organic Layer (Na2SO4) Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Pure 17α-Substituted Steroid Purify->End

Caption: A workflow diagram for the Grignard reaction in steroid synthesis.

References

Application of 2D NMR for Steroid Structure Elucidation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of steroids. It includes detailed application notes, experimental protocols for key 2D NMR techniques, and a complete NMR data set for testosterone as a representative example.

Introduction

The rigid tetracyclic core of steroids presents a significant challenge for complete structural characterization due to severe proton signal overlap in one-dimensional (1D) ¹H NMR spectra.[1] 2D NMR spectroscopy overcomes this limitation by dispersing signals across a second frequency dimension, revealing correlations between nuclei that are essential for unambiguous structure determination.[1][2] These techniques are indispensable for determining the carbon skeleton connectivity and the relative stereochemistry of these complex molecules.

The standard suite of 2D NMR experiments for steroid structure elucidation includes:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.[3][4][5]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).[6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (¹H-¹³C two- to four-bond correlations), crucial for connecting spin systems and identifying quaternary carbons.[8][9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (through-space correlations), which is vital for determining stereochemistry.[10][11]

Logical Workflow for Steroid Structure Elucidation using 2D NMR

The process of elucidating a steroid's structure using 2D NMR follows a logical progression. Starting with simpler 1D experiments, the complexity of the analysis increases with each 2D experiment, gradually building a complete picture of the molecule's structure.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Analysis a 1H NMR c COSY a->c b 13C NMR & DEPT d HSQC b->d g Fragment Assembly c->g d->g e HMBC e->g f NOESY h Stereochemical Assignment f->h i Final Structure g->i h->i G H1 H-1 H2 H-2 H1->H2 J2 H4 H-4 H6 H-6 H7 H-7 H6->H7 J3 H8 H-8 H7->H8 J3 H9 H-9 H8->H9 J3 G H19 H-19 C1 C-1 H19->C1 J3 C5 C-5 H19->C5 J2 C9 C-9 H19->C9 J3 C10 C-10 H19->C10 J2 H4 H-4 H4->C5 J2 H4->C10 J3 G H18 H-18 (β-axial) H8 H-8 (β-axial) H18->H8 H11b H-11β (axial) H18->H11b H19 H-19 (β-axial) H19->H8 H14 H-14 (α-axial) H9 H-9 (α-axial) H9->H14

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylestra-4,9-dien-3-one-17-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylestra-4,9-dien-3-one-17-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A1: A common strategy involves a multi-step synthesis starting from a readily available steroid precursor. The core of the synthesis is the construction of the estra-4,9-diene-3,17-dione backbone, followed by selective methylation at the C2 position and stereoselective reduction of the 17-keto group.

Q2: What are the key chemical transformations in this synthesis?

A2: The key transformations are:

  • Construction of the Dienone Core: Often achieved through a domino cyclization reaction of a suitable precursor, which can be synthesized via a Grignard reaction followed by oxidation.

  • C2-Methylation: Introduction of a methyl group at the C2 position of the dienone. This is a critical step for which specific reaction conditions are crucial for good yield and to avoid side products.

  • Stereoselective Reduction of the 17-Keto Group: Reduction of the ketone at the C17 position to a hydroxyl group, with a preference for the 17β-ol isomer, which is typically the more biologically active form.

Q3: What are the major challenges in this synthesis?

A3: The main challenges include:

  • Achieving high regioselectivity during the C2-methylation to avoid methylation at other positions.

  • Controlling the stereoselectivity of the 17-keto reduction to obtain the desired 17β-ol isomer.

  • Purification of the final product and intermediates from structurally similar side products.

Troubleshooting Guides

Part 1: Synthesis of Estra-4,9-diene-3,17-dione (Precursor)

Issue 1.1: Low yield in the Grignard reaction for the precursor synthesis.

  • Question: My Grignard reaction to form the seco-steroid precursor is giving a low yield. What are the possible causes and solutions?

  • Answer: Low yields in Grignard reactions are often due to the presence of moisture or improper activation of magnesium.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

      • Magnesium Activation: The magnesium turnings should be activated prior to use. This can be done by stirring them vigorously in an anhydrous solvent or by adding a small crystal of iodine.

      • Slow Addition of Alkyl Halide: The alkyl halide should be added dropwise to maintain a gentle reflux and prevent side reactions, such as Wurtz coupling.

      • Check Starting Material Quality: Ensure the purity of the starting lactone and the alkyl halide.

Issue 1.2: Incomplete oxidation of the secondary alcohol to the ketone.

  • Question: The oxidation of the alcohol intermediate to the diketone is not going to completion. How can I improve this step?

  • Answer: Incomplete oxidation can result from an insufficient amount of oxidizing agent or suboptimal reaction conditions.

    • Troubleshooting Steps:

      • Choice of Oxidizing Agent: Jones reagent (chromium trioxide in sulfuric acid and acetone) is commonly used. Ensure the reagent is freshly prepared.

      • Reaction Temperature: The reaction is typically carried out at low temperatures (0-25 °C) to minimize side reactions.

      • Reaction Time: Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.

      • Stoichiometry: Use a slight excess of the oxidizing agent to ensure complete conversion.

Issue 1.3: Low yield in the domino cyclization reaction.

  • Question: The final cyclization step to form the estra-4,9-diene-3,17-dione is inefficient. What factors can I optimize?

  • Answer: The yield of the domino cyclization can be sensitive to the catalyst, solvent, and reaction temperature.

    • Troubleshooting Steps:

      • Catalyst: Piperidinium acetate in a non-polar solvent like toluene is a common catalyst. Ensure the catalyst is of high purity.

      • Temperature and Reaction Time: The reaction often requires refluxing for several hours. Optimize the temperature and monitor the progress by TLC.

      • Water Removal: The reaction generates water, which can inhibit the cyclization. Use of a Dean-Stark trap can improve the yield.

Part 2: C2-Methylation of Estra-4,9-dien-3-one

Issue 2.1: Low yield and formation of multiple products during methylation.

  • Question: My methylation reaction on the dienone is giving a low yield of the desired 2-methyl product and several side products. How can I improve the selectivity?

  • Answer: The methylation of α,β-unsaturated ketones can be challenging due to competing reactions at other nucleophilic sites.

    • Troubleshooting Steps:

      • Choice of Methylating Agent and Base: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the enolate, followed by reaction with a methylating agent like methyl iodide, is a common approach.

      • Reaction Temperature: The formation of the kinetic enolate is favored at low temperatures (e.g., -78 °C).

      • Control of Stoichiometry: Careful control of the stoichiometry of the base and the methylating agent is crucial to prevent over-methylation or other side reactions.

      • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for this reaction.

Part 3: Stereoselective Reduction of the 17-Keto Group

Issue 3.1: Poor stereoselectivity in the reduction of the 17-ketone.

  • Question: The reduction of the 17-keto group is producing a mixture of 17α- and 17β-hydroxy isomers. How can I increase the yield of the desired 17β-ol?

  • Answer: The stereoselectivity of ketone reduction is influenced by the choice of reducing agent and the steric environment around the carbonyl group. Reduction of 17-ketosteroids often yields the 17β-hydroxy compound due to the steric hindrance of the 18-methyl group.[1]

    • Troubleshooting Steps:

      • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and relatively mild reducing agent that often provides good selectivity for the 17β-isomer. For more hindered ketones, stronger reducing agents like lithium aluminum hydride (LiAlH₄) might be necessary, but care must be taken to avoid reduction of the dienone system.

      • Reaction Temperature: Performing the reduction at low temperatures can enhance stereoselectivity.

      • Solvent: The choice of solvent can influence the conformation of the steroid and thus the accessibility of the ketone to the reducing agent. Protic solvents like methanol or ethanol are typically used with NaBH₄.

Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis of this compound, based on related literature procedures. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactionReagents and ConditionsTypical Yield (%)
1Grignard ReactionAlkyl magnesium halide, δ-lactone, anhydrous ether70-85
2OxidationJones reagent, acetone, 0-25 °C85-95
3Domino CyclizationPiperidinium acetate, toluene, reflux35-45 (of desired isomer)
4C2-MethylationLDA, MeI, THF, -78 °C50-70
517-Keto ReductionNaBH₄, MeOH, 0 °C80-95 (of 17β-isomer)

Experimental Protocols

Protocol 1: Synthesis of Estra-4,9-diene-3,17-dione (Illustrative)

This protocol is based on a three-step synthesis from a δ-lactone precursor.[2]

  • Grignard Reaction: To a solution of the δ-lactone in anhydrous THF, a freshly prepared Grignard reagent (e.g., from 3-chloropropyl-2-methyl-1,3-dioxolane and magnesium) is added dropwise at 0 °C under an inert atmosphere. The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride.

  • Oxidation: The crude alcohol from the previous step is dissolved in acetone and cooled to 0 °C. Jones reagent is added dropwise until a persistent orange color is observed. The reaction is stirred for 1-2 hours and then quenched with isopropanol.

  • Domino Cyclization: The resulting diketone is dissolved in toluene, and a catalytic amount of piperidinium acetate is added. The mixture is refluxed with a Dean-Stark trap for 16-24 hours. After cooling, the reaction mixture is washed with acid and base, and the organic layer is dried and concentrated. The product is purified by column chromatography. A patent for a similar process describes obtaining the desired product in a 36.4% yield along with its isomer in a 36.6% yield.

Protocol 2: C2-Methylation of a Steroidal Dienone (General Procedure)

This is a general protocol for the α-methylation of ketones.[3]

  • A solution of the estra-4,9-diene-3,17-dione in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of lithium diisopropylamide (LDA) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the enolate.

  • Methyl iodide is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred for several hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Protocol 3: Stereoselective Reduction of the 17-Keto Group (General Procedure)

  • The 2-Methylestra-4,9-diene-3,17-dione is dissolved in methanol and cooled to 0 °C.

  • Sodium borohydride is added portion-wise, and the reaction is stirred at 0 °C for 1-2 hours.

  • The reaction is quenched by the slow addition of acetone, followed by water.

  • The product is extracted with an organic solvent, and the organic layer is washed with brine, dried, and concentrated. The product is purified by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow Start Starting Material (δ-Lactone) Grignard Grignard Reaction (+ Grignard Reagent) Start->Grignard Alcohol Seco-steroid Alcohol Grignard->Alcohol Oxidation Oxidation (e.g., Jones Reagent) Alcohol->Oxidation Diketone Seco-steroid Diketone Oxidation->Diketone Cyclization Domino Cyclization (Piperidinium Acetate) Diketone->Cyclization Precursor Estra-4,9-diene-3,17-dione Cyclization->Precursor Methylation C2-Methylation (LDA, MeI) Precursor->Methylation Methyl_Dienone 2-Methylestra-4,9-diene-3,17-dione Methylation->Methyl_Dienone Reduction 17-Keto Reduction (NaBH4) Methyl_Dienone->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_grignard Grignard Reaction Issues cluster_methylation C2-Methylation Issues cluster_reduction 17-Keto Reduction Issues LowYield_G Low Yield Moisture Moisture Present? LowYield_G->Moisture Activation Mg Activated? LowYield_G->Activation Anhydrous Use Anhydrous Conditions Moisture->Anhydrous Yes ActivateMg Activate Mg (Iodine) Activation->ActivateMg No LowYield_M Low Yield / Side Products Base Strong, Non-nucleophilic Base? LowYield_M->Base Temp Low Temperature? LowYield_M->Temp UseLDA Use LDA Base->UseLDA No Cool Cool to -78 °C Temp->Cool No PoorSelectivity Poor Stereoselectivity ReducingAgent Mild Reducing Agent? PoorSelectivity->ReducingAgent UseNaBH4 Use NaBH4 ReducingAgent->UseNaBH4 No

Caption: Troubleshooting logic for key synthesis steps.

Signaling_Pathway cluster_nucleus Nuclear Events Steroid This compound Receptor Androgen Receptor (AR) (in cytoplasm) Steroid->Receptor Complex Steroid-AR Complex Steroid->Complex HSP Heat Shock Proteins Receptor->HSP dissociation Receptor->Complex Dimer Dimerized Complex Complex->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation ARE Androgen Response Element (on DNA) Dimer->ARE Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Anabolic Effects) Protein->Response

Caption: Hypothetical signaling pathway via the Androgen Receptor.

References

Overcoming steric hindrance in steroid modification reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in steroid modification reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a significant challenge in steroid modification?

A1: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the spatial bulk of substituents at or near the reaction site. In steroid chemistry, the rigid, polycyclic structure and the presence of numerous C(sp³)–H bonds with similar electronic and steric profiles make site-selective functionalization a formidable task.[1] The inert nature of these C-H bonds, combined with the often-crowded environment around specific carbons (e.g., the tertiary C14 or the C19 methyl group situated between the A and B rings), makes it difficult for chemical reagents to access the target site, leading to low yields or lack of selectivity.[2][3][4]

Q2: What are the primary strategies for overcoming steric hindrance in steroid functionalization?

A2: The main strategies can be broadly categorized into chemical and biological approaches, often combined in a chemoenzymatic workflow.

  • Chemical Strategies: These include the use of protecting groups to block more reactive sites, employing highly reactive or smaller catalytic reagents, and developing remote functionalization techniques where a reactive group is tethered to the steroid to direct a reaction to a specific, otherwise inaccessible, site.[5][6][7]

  • Enzymatic Strategies: Biocatalysis, particularly using Cytochrome P450 monooxygenases (P450s), is a powerful tool.[8][9] These enzymes can catalyze regio- and stereospecific hydroxylations at non-activated carbon atoms, even at highly hindered positions.[10][11] The enzyme's active site effectively shields the steroid substrate from the solvent and positions a specific C-H bond for oxidation.

  • Chemoenzymatic Synthesis: This approach harnesses the strengths of both methods.[2][12] An enzyme is used for a challenging step, like a site-selective hydroxylation, to create an intermediate that is then more easily modified through traditional chemical synthesis.[13][14] This can dramatically shorten synthetic routes and improve overall efficiency.[2]

G cluster_problem Challenge cluster_solutions Solution Pathways cluster_outcome Outcome Problem Sterically Hindered Steroid Substrate Enzymatic Enzymatic Modification (e.g., P450 Hydroxylation) Problem->Enzymatic High Selectivity Chemical Chemical Modification (e.g., Remote Functionalization) Problem->Chemical Alternative Access Intermediate Functionalized Intermediate Enzymatic->Intermediate Chemical->Intermediate FinalProduct Final Modified Steroid Intermediate->FinalProduct Further Chemical Steps

Caption: General workflow for chemoenzymatic steroid modification.

Q3: How do Cytochrome P450 (P450) enzymes overcome steric hindrance for C-H hydroxylation?

A3: P450 enzymes are highly effective biocatalysts for site-selective C-H oxidation.[15] Their mechanism involves a protein active site that binds the bulky steroid substrate in a specific orientation. This precise positioning, often guided by hydrophobic interactions, places the target C-H bond in close proximity to the enzyme's reactive heme-iron center.[11][16] This "lock-and-key" or "induced fit" mechanism overcomes external steric hindrance by essentially creating a controlled reaction environment within the enzyme's pocket.[17] Furthermore, the enzyme's structure can be modified through protein engineering (e.g., directed evolution or site-directed mutagenesis) to alter the active site, improving activity and enhancing selectivity for a desired hindered position.[8][11][17]

Q4: What is a chemoenzymatic approach and how is it applied to the synthesis of complex steroids?

A4: A chemoenzymatic approach is a synthetic strategy that combines enzymatic reactions with traditional chemical transformations.[2][12] This method is particularly powerful in complex steroid synthesis where certain modifications are difficult to achieve chemically.[9][13] For example, introducing a hydroxyl group at the sterically hindered C14 position of a steroid is very challenging chemically.[2] A chemoenzymatic strategy would use an engineered C14α-hydroxylase (a P450 enzyme) to selectively install the hydroxyl group.[2][14] This new hydroxyl group can then serve as a versatile chemical "handle" for subsequent chemical reactions, such as dehydration to form a double bond or substitution to introduce other functional groups (e.g., F, Cl, N₃).[2] This combined approach makes the synthesis of rare or complex steroids like cardenolides more concise and efficient.[2][14]

Troubleshooting Guides

Problem 1: Low Yield or Selectivity in C-H Hydroxylation at a Hindered Position

Q: My chemical C-H activation/hydroxylation at a hindered position (e.g., C7, C14, C16) is failing or giving a complex mixture of products. What are my options?

A: Direct chemical C-H functionalization on complex molecules like steroids often suffers from a lack of selectivity. When facing this issue, switching to a biocatalytic approach is a highly effective strategy. P450 monooxygenases, in particular, can offer exquisite regio- and stereoselectivity.[8][10][11] If a known wild-type enzyme does not provide the desired outcome, protein engineering can be used to tailor the enzyme's properties.

Troubleshooting Steps & Solutions:

  • Adopt a Biocatalytic Approach: Use a whole-cell system (e.g., E. coli or S. cerevisiae) expressing a P450 enzyme known for steroid hydroxylation. This avoids the need for enzyme purification and cofactor regeneration.[10][18]

  • Enzyme Selection/Screening: Screen a library of known P450s or mutants for activity on your specific steroid substrate. P450s from bacteria like Bacillus megaterium (P450-BM3) are excellent starting points due to their high activity and self-sufficiency.[8][11]

  • Protein Engineering: If selectivity or activity is low, use directed evolution or site-directed mutagenesis to create enzyme variants with improved performance.[8][15][17] For example, mutating residues in the active site can alter the substrate's binding orientation, favoring hydroxylation at a different position.[15]

G Start Low yield/selectivity in hindered C-H hydroxylation? SwitchToEnzyme Switch to Biocatalysis (P450 Enzyme System) Start->SwitchToEnzyme Screen Screen P450 Library (e.g., P450-BM3 variants) SwitchToEnzyme->Screen Success Problem Solved: High Yield & Selectivity Screen->Success Sufficient Activity/Selectivity Engineer Perform Protein Engineering (Site-Directed Mutagenesis or Directed Evolution) Screen->Engineer Insufficient Activity/Selectivity Analyze Analyze Mutant Library for Improved Performance Engineer->Analyze Analyze->Success Optimized Mutant Found Analyze->Engineer Iterate

Caption: Decision flowchart for troubleshooting steroid hydroxylation.

Table 1: Improvement of P450 Regioselectivity and Yield via Protein Engineering

Enzyme SystemSubstrateTarget PositionKey MutationsRegioselectivity (%)Yield/Conversion (%)Reference
P450 BM3 (F87A)Testosterone2β-OHMultiple (Directed Evolution)97%High Conversion[8]
P450 BM3 (F87A)Testosterone15β-OHMultiple (Directed Evolution)96%High Conversion[8]
CYP154C2 (WT)Androstenedione (ASD)2α-OH-High~2% Conversion[15]
CYP154C2 MutantAndrostenedione (ASD)2α-OHL88F/M191FHigh~93% Conversion (46.5-fold increase)[15]
CYP14A (WT)Progesterone14α-OH-ModerateModerate[1][2]
CYP14A MutantProgesterone14α-OHI111A, M115K, etc.90-95%72-78% Conversion[1][2]
Problem 2: Failed Nucleophilic Substitution at a Hindered Steroidal Alcohol

Q: I am trying to invert the stereochemistry of a sterically hindered secondary alcohol (e.g., C17-OH) using the Mitsunobu reaction, but the reaction is extremely slow or fails completely. How can I improve this?

A: The Mitsunobu reaction is sensitive to steric hindrance around the alcohol. For hindered substrates like 17-hydroxy steroids, standard conditions often fail. The success of the reaction is dramatically influenced by the acidity (pKa) of the nucleophilic partner (typically a carboxylic acid) and the choice of solvent.[19]

Troubleshooting Steps & Solutions:

  • Increase Acidity of the Nucleophile: Switch from standard carboxylic acids (like benzoic acid) to ones with electron-withdrawing groups, which are more acidic. 4-Nitrobenzoic acid or 2,4-dinitrobenzoic acid are excellent choices for hindered alcohols, as they generally provide higher yields of the inverted product.[19][20] The more acidic nucleophile facilitates the rate-determining breakdown of the key reaction intermediate.

  • Optimize the Solvent: The solvent can have a considerable influence on the reaction outcome. While THF is common, non-polar aromatic solvents like toluene or benzene can sometimes improve yields for specific substrates.[19] A solvent screen is recommended.

  • Use Alternative Reagents: While DEAD (diethyl azodicarboxylate) is classic, other azodicarboxylates like DIAD (diisopropyl azodicarboxylate) can be tried. Ensure your reagents (DEAD/DIAD and triphenylphosphine) are pure and added correctly (typically the alcohol, carboxylic acid, and phosphine are mixed before the azodicarboxylate is added slowly at low temperature).

Table 2: Effect of Carboxylic Acid Acidity on Mitsunobu Inversion of a Hindered 17β-Hydroxy Steroid

Carboxylic Acid NucleophilepKa (approx.)Inverted Product Yield (%)
Benzoic Acid4.20Low / No reaction
4-Chlorobenzoic Acid3.98Moderate
4-Nitrobenzoic Acid3.42High (often >80%)
2,4-Dinitrobenzoic Acid2.82Very High (often optimal)

(Data compiled from principles described in references[20] and[19])

Problem 3: Side Reactions in Grignard Addition to a Hindered Steroidal Ketone

Q: When I perform a Grignard reaction on a sterically hindered steroidal ketone, I get low yields of the desired tertiary alcohol along with recovery of my starting material and other byproducts. What is going wrong?

A: With sterically hindered ketones, the Grignard reagent can act as a base or a reducing agent instead of as a nucleophile, leading to unwanted side reactions.[21][22]

Competing Pathways:

  • Nucleophilic Addition (Desired): The Grignard reagent adds to the carbonyl carbon to form the tertiary alcohol after workup.[23]

  • Enolization (Base Behavior): The Grignard reagent acts as a base, abstracting an α-proton to form an enolate. Upon aqueous workup, this regenerates the starting ketone.[21] This is a major issue when the α-proton is accessible and the carbonyl is hindered.

  • Reduction: If the Grignard reagent has a β-hydrogen, it can deliver a hydride to the carbonyl carbon via a six-membered transition state, reducing the ketone to a secondary alcohol.[21]

G Start Sterically Hindered Steroidal Ketone + R-MgX Addition Desired Pathway: Nucleophilic Addition Start->Addition Favored by low temp., less bulky R-MgX Enolization Side Reaction: Enolization (Base) Start->Enolization Favored by bulky R-MgX, higher temp. Reduction Side Reaction: Reduction (Hydride Transfer) Start->Reduction Favored if R-MgX has β-hydrogens Product_Alcohol Tertiary Alcohol (Desired Product) Addition->Product_Alcohol Product_Ketone Starting Ketone (Recovered) Enolization->Product_Ketone Product_SecAlcohol Secondary Alcohol (Reduced Product) Reduction->Product_SecAlcohol

Caption: Competing pathways in Grignard reactions with hindered ketones.

Troubleshooting Steps & Solutions:

  • Change the Organometallic Reagent: Switch from a Grignard reagent to an organolithium reagent (R-Li). Organolithiums are generally more reactive and less prone to reduction pathways than Grignard reagents.

  • Use Cerium (III) Chloride (Luche Reduction Conditions): Adding anhydrous CeCl₃ to the reaction mixture before the organometallic reagent can significantly improve results. The cerium coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring direct nucleophilic addition over enolization.

  • Lower the Reaction Temperature: Perform the reaction at very low temperatures (-78 °C) to minimize side reactions, which often have higher activation energies than the desired nucleophilic addition.

  • Use a Less Hindered Reagent: If possible, use a smaller, less bulky Grignard or organolithium reagent (e.g., MeLi instead of t-BuLi) to minimize steric clash during the nucleophilic attack.

Experimental Protocols

Protocol 1: General Procedure for Whole-Cell Biotransformation of a Steroid with an Engineered P450

This protocol provides a general method for the hydroxylation of a steroid using an E. coli whole-cell biocatalyst expressing an engineered cytochrome P450 enzyme.

Materials:

  • E. coli strain (e.g., BL21(DE3)) harboring the expression plasmid for the P450 mutant and a reductase partner.

  • LB medium and appropriate antibiotic.

  • Terrific Broth (TB) medium for expression.

  • Inducer (e.g., IPTG).

  • Steroid substrate (e.g., Testosterone, Progesterone) dissolved in a co-solvent like DMSO or ethanol.

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Glucose.

  • Ethyl acetate for extraction.

  • Glass flasks and a temperature-controlled shaking incubator.

Methodology:

  • Inoculum Preparation: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain. Grow overnight at 37°C with shaking (220 rpm).

  • Cell Culture: Use the overnight culture to inoculate 1 L of TB medium in a 2.5 L flask. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Cool the culture to a lower temperature (e.g., 20-25°C) and add the inducer (e.g., IPTG to a final concentration of 0.1-0.5 mM). Continue to incubate for 16-24 hours to allow for protein expression.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C). Discard the supernatant and resuspend the cell pellet in the reaction buffer (e.g., 100 mM potassium phosphate) to a desired final cell density (e.g., OD₆₀₀ of 20-50).

  • Biotransformation Reaction:

    • Transfer the cell suspension to a new flask.

    • Add glucose to a final concentration of 1-2% (w/v) to provide a source for cofactor (NADPH) regeneration.

    • Add the steroid substrate. The steroid should be pre-dissolved in a minimal amount of co-solvent to a final concentration typically in the range of 0.5-2 mM.[11]

    • Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) with gentle shaking (e.g., 180-220 rpm) for 24-48 hours.

  • Extraction and Analysis:

    • Stop the reaction and extract the steroid products from the cell suspension by adding an equal volume of ethyl acetate and vortexing vigorously.

    • Separate the organic phase by centrifugation. Repeat the extraction 2-3 times.

    • Combine the organic phases, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

    • Analyze the product mixture by TLC, HPLC, or GC-MS to determine conversion and product distribution.

Protocol 2: Optimized Mitsunobu Reaction for a Sterically Hindered Steroidal Alcohol

This protocol describes an optimized procedure for the stereochemical inversion of a hindered secondary alcohol on a steroid nucleus.[19]

Materials:

  • Sterically hindered steroidal alcohol (e.g., 3-methoxyestra-1,3,5(10)-trien-17β-ol).

  • 4-Nitrobenzoic acid (1.5 equivalents).

  • Triphenylphosphine (PPh₃) (1.5 equivalents).

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents).

  • Anhydrous solvent (e.g., Toluene or THF).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Silica gel for column chromatography.

Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the steroidal alcohol (1.0 eq), 4-nitrobenzoic acid (1.5 eq), and triphenylphosphine (1.5 eq).

  • Solvent Addition: Add anhydrous toluene (or THF) via syringe to dissolve the solids. The concentration should be approximately 0.1 M with respect to the steroid.

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. A color change (typically to yellow/orange) and the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-24 hours).

  • Workup:

    • Quench the reaction by adding a small amount of water.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the inverted ester.

  • Hydrolysis (Optional): If the inverted alcohol is the desired final product, the purified ester can be saponified using standard conditions (e.g., NaOH or K₂CO₃ in methanol/water).

References

Technical Support Center: Enhancing LC-MS/MS Sensitivity for Low-Concentration Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the sensitivity of your LC-MS/MS analyses, specifically tailored for the challenges of detecting low-concentration metabolites. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments for maximum sensitivity and robust results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the sensitivity of an LC-MS/MS experiment for trace-level metabolites?

The overall sensitivity of an LC-MS/MS method is a product of several interconnected factors throughout the analytical workflow. The key areas to focus on for improvement are:

  • Sample Preparation: Efficient extraction and cleanup to remove interfering matrix components and concentrate the analytes of interest.[1][2]

  • Chromatographic Separation (LC): Achieving sharp, narrow peaks and separating target analytes from isobaric interferences.[3][4]

  • Ionization and Mass Spectrometry (MS): Optimizing the generation and transmission of analyte ions into the mass spectrometer.[2][5]

  • Data Acquisition and Processing: Employing strategies that maximize the signal-to-noise ratio.[1]

Each of these stages offers opportunities for significant sensitivity enhancement.

Q2: How can I improve my signal-to-noise ratio (S/N)?

Improving the signal-to-noise ratio is fundamental to achieving lower detection limits.[1] This can be accomplished by either increasing the analyte signal, decreasing the background noise, or both.[1] Strategies include:

  • Increasing Signal:

    • Concentrating the sample.[6]

    • Optimizing ionization source parameters.[2]

    • Using a more efficient chromatography setup (e.g., UHPLC).[7]

  • Decreasing Noise:

    • Using high-purity solvents and reagents to minimize background ions.[2][8]

    • Implementing effective sample cleanup to remove matrix components that cause high background.[1][2]

    • Ensuring proper system maintenance to prevent contamination.[9]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity for My Analyte

If you are observing unexpectedly low or no signal for your target metabolite, follow this troubleshooting workflow:

G start Start: Low/No Signal check_ms 1. Verify MS Performance - Check tuning and calibration. - Infuse a standard to confirm MS sensitivity. start->check_ms ms_ok MS is functioning check_ms->ms_ok check_lc 2. Assess LC System - Check for leaks. - Ensure proper mobile phase composition and flow rate. lc_ok LC system is OK check_lc->lc_ok check_sample 3. Evaluate Sample Integrity - Was the correct sample injected? - Is the analyte stable in the sample solvent? sample_ok Sample is correct check_sample->sample_ok ms_ok->check_lc Yes ms_issue Troubleshoot MS Hardware/Software - Consult instrument manual. - Contact service engineer. ms_ok->ms_issue No lc_ok->check_sample Yes lc_issue Troubleshoot LC Hardware - Check pump, injector, and connections. lc_ok->lc_issue No sample_issue Re-prepare Sample/Standards - Use fresh solvents and standards. sample_ok->sample_issue No optimize_method 4. Optimize Method Parameters - Sample prep, chromatography, and MS settings. sample_ok->optimize_method Yes G cluster_spe SPE Workflow condition 1. Condition Cartridge (e.g., Methanol, then Water) load 2. Load Sample condition->load wash 3. Wash Cartridge (Remove interferences) load->wash elute 4. Elute Analyte (e.g., with organic solvent) wash->elute end Concentrated, Clean Sample for LC-MS/MS elute->end start Pre-treated Sample start->condition G cluster_ms MS Optimization Strategies ion_source Optimize Ion Source - Spray Voltage - Gas Flows & Temperatures - Probe Position ionization_mode Select Best Ionization Mode - ESI vs. APCI - Positive vs. Negative Ion Mode flow_rate Reduce Flow Rate - Nano/Micro-LC enhances ionization efficiency advanced_ms Use Advanced MS Techniques - High-Resolution MS (HRMS) - Ion Mobility Spectrometry (IMS)

References

Preventing degradation of 2-Methylestra-4,9-dien-3-one-17-ol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-Methylestra-4,9-dien-3-one-17-ol (Methyl-Dienolone) in solution. The information is compiled from scientific literature and data on structurally similar compounds, offering insights into potential stability issues and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors contributing to the degradation of this compound in solution are exposure to light, non-neutral pH, elevated temperatures, and the presence of oxidizing agents. The conjugated 4,9-diene-3-one system in its structure is susceptible to various reactions under these conditions.

Q2: What is the most common degradation pathway for 4,9-diene-3-one steroids like this compound?

A2: Based on studies of structurally similar compounds like trenbolone and dienogest, a major degradation pathway is photodegradation.[1][2][3] This process, known as photohydration, involves the addition of water across the double bonds upon exposure to light, leading to the formation of less stable hydroxylated photoproducts.[1][4] Interestingly, this process can be reversible in the absence of light.[1][3] Another potential degradation pathway is oxidation, which can lead to the formation of a trendione-like product.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of 4,9-diene-3-one steroids is pH-dependent. Studies on trenbolone show that the reversion of photoproducts back to the parent compound is catalyzed by both acidic and basic conditions, with more rapid reversion occurring at acidic pH.[1] For dienogest, another 4,9-diene steroid, rapid photolysis occurs in the pH range of 2 to 7.[2] It is therefore recommended to maintain solutions at a neutral pH to minimize degradation.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be stored protected from light, at low temperatures (e.g., frozen), and in a tightly sealed container to prevent oxidation and solvent evaporation. It is advisable to freeze urine samples containing similar steroids as soon as possible after collection to ensure stability.[5]

Q5: Are there any known stabilizers that can be added to solutions of this compound?

A5: While specific stabilizers for this compound are not well-documented in the available literature, general strategies to enhance stability include the use of antioxidants to prevent oxidation and buffering the solution to maintain a neutral pH. The choice of solvent can also play a role, and preliminary stability studies in the intended solvent system are recommended.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency in Solution
Possible Cause Troubleshooting Step Expected Outcome
Photodegradation Store the solution in an amber vial or wrap the container in aluminum foil to protect it from light.Reduced rate of degradation and preservation of compound potency.
Unfavorable pH Measure the pH of the solution. If it is acidic or basic, adjust it to a neutral pH (around 7.0) using a suitable buffer.Increased stability of the compound in solution.
High Temperature Store the solution at a lower temperature, such as in a refrigerator (2-8 °C) or a freezer (-20 °C or lower).Slower degradation kinetics and prolonged shelf-life of the solution.
Oxidation Degas the solvent before preparing the solution and store it under an inert atmosphere (e.g., nitrogen or argon). Consider adding a suitable antioxidant.Minimized oxidative degradation and improved stability.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Possible Cause Troubleshooting Step Expected Outcome
Formation of Degradation Products Analyze the sample using a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. Compare the retention times with those of known or suspected degradation products if available.Identification and quantification of degradation products, confirming the degradation pathway.
Contamination Prepare a fresh solution using high-purity solvent and a new batch of the compound. Ensure all glassware is thoroughly cleaned.Elimination of extraneous peaks if the issue was due to contamination.

Data Presentation

Table 1: Summary of Factors Influencing the Stability of Structurally Similar 4,9-Diene-3-one Steroids

Factor Effect on Stability Observations from Structurally Similar Compounds (Trenbolone, Dienogest)
Light Significant degradationRapid photohydration to form hydroxylated products.[1][2][3][4] This process can be reversible in the dark.[1][3]
pH pH-dependent degradationReversion of photoproducts is catalyzed by both acid and base, with faster rates at acidic pH.[1] Rapid photolysis of dienogest occurs between pH 2 and 7.[2]
Temperature Increased degradation at higher temperaturesThe reversion of trenbolone photoproducts is temperature-dependent, with a nearly 30-fold increase in rate from 5°C to 35°C.[1] Heat can cause visible decomposition of trenbolone acetate in solution.[6]
Oxygen Potential for oxidative degradationThe 4,9-diene-3-one structure is susceptible to oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products of this compound in solution.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a vial of the stock solution to a UV lamp (254 nm) or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base hydrolyzed samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

This protocol provides a general approach for developing an HPLC method to separate this compound from its degradation products.

1. Column and Mobile Phase Selection:

  • Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B) is a good starting point. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can be added to both phases to improve peak shape.

2. Method Optimization:

  • Inject a mixture of the stressed samples (from Protocol 1) to observe the separation of the parent peak from the degradation product peaks.

  • Optimize the gradient profile, flow rate, and column temperature to achieve adequate resolution between all peaks.

3. Detection:

  • Use a UV detector at a wavelength where this compound and its potential degradation products have significant absorbance. The UV maximum for similar dienone structures is often in the range of 240-350 nm.

4. Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathway parent This compound photoproduct Hydroxylated Photoproducts parent->photoproduct Light (Photohydration) trendione Trendione-like Oxidation Product parent->trendione Oxidation photoproduct->parent Dark (Reversion) pH, Temp Dependent

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Degradation Observed check_light Protect from Light? start->check_light check_pH Control pH? check_light->check_pH Yes implement_light Use Amber Vials/ Wrap in Foil check_light->implement_light No check_temp Control Temperature? check_pH->check_temp Yes implement_pH Buffer to Neutral pH check_pH->implement_pH No check_oxidation Prevent Oxidation? check_temp->check_oxidation Yes implement_temp Store at Low Temp. check_temp->implement_temp No solution_stable Solution is Stable check_oxidation->solution_stable Yes implement_oxidation Use Antioxidants/ Inert Atmosphere check_oxidation->implement_oxidation No implement_light->check_pH implement_pH->check_temp implement_temp->check_oxidation implement_oxidation->solution_stable

Caption: Troubleshooting workflow for stabilizing solutions.

References

Technical Support Center: Optimization of Mobile Phase for Reverse-Phase HPLC Separation of Steroids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reverse-phase high-performance liquid chromatography (RP-HPLC) separation of steroids.

Frequently Asked Questions (FAQs)

Q1: What are the most common mobile phases for separating steroids by RP-HPLC?

A1: The most frequently used mobile phases for the RP-HPLC separation of steroids consist of a mixture of water with either acetonitrile or methanol.[1] These organic solvents are chosen for their miscibility with water and their ability to elute steroids from the non-polar stationary phase. The specific ratio of organic solvent to water is a critical parameter for optimizing separation.

Q2: When should I use gradient elution versus isocratic elution?

A2: For complex samples containing steroids with a wide range of polarities, gradient elution is often preferred.[2] A gradient allows for the separation of both highly retained and poorly retained compounds in a single run by gradually increasing the organic solvent concentration. Isocratic elution, where the mobile phase composition remains constant, is suitable for simpler mixtures of steroids with similar retention times.

Q3: What is the role of additives like formic acid or buffers in the mobile phase?

A3: Additives can significantly improve peak shape and selectivity. Formic acid is commonly added at low concentrations (e.g., 0.1%) to control the pH of the mobile phase and suppress the ionization of silanol groups on the stationary phase, which can cause peak tailing.[3] Buffers are used to maintain a constant pH, which is crucial for the reproducible separation of ionizable steroids.[4]

Q4: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

A4: Acetonitrile and methanol exhibit different selectivities in steroid separations.[3][5] Acetonitrile is a weaker solvent than methanol in reversed-phase chromatography and can provide different elution orders for certain steroids.[5] When developing a method, it is often beneficial to screen both solvents to achieve the optimal separation. For phenyl-based stationary phases, methanol can enhance unique pi-pi interactions, leading to better selectivity.[5]

Q5: Can temperature be used to optimize the separation?

A5: Yes, column temperature is an important parameter for optimizing steroid separations.[1][6] Changing the temperature can alter the viscosity of the mobile phase and the selectivity of the separation, sometimes improving resolution between closely eluting peaks.

Troubleshooting Guide

This guide addresses common issues encountered during the RP-HPLC separation of steroids, providing potential causes and recommended solutions.

Problem 1: Poor Resolution or Co-eluting Peaks

Symptoms:

  • Two or more peaks are not baseline separated.

  • Shoulders appear on the main peak.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition Adjust the ratio of organic solvent (acetonitrile or methanol) to water. A lower percentage of organic solvent will generally increase retention and may improve resolution.
Incorrect Organic Solvent If using acetonitrile, try switching to methanol, or vice versa. The change in solvent can alter the elution order and improve selectivity.[3]
Isocratic Elution is Insufficient Switch to a gradient elution method. Start with a lower percentage of organic solvent and gradually increase it over the run to separate compounds with different polarities.[2]
Inadequate pH Control Add a modifier like 0.1% formic acid to the mobile phase to control pH and improve peak shape. For ionizable steroids, use a buffer to maintain a constant pH.[4]
Suboptimal Temperature Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves selectivity.[6]
Unsuitable Stationary Phase The selectivity of the column is a major factor. Consider trying a different stationary phase (e.g., C8, Phenyl) if optimizing the mobile phase is not sufficient.[3]
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Silanol Groups Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of residual silanol groups on the silica-based stationary phase. Operating at a lower pH can also minimize these interactions.[7]
Column Overload Reduce the concentration of the sample being injected. Overloading the column can lead to peak distortion.
Presence of Active Sites on the Column Use a column with end-capping or a base-deactivated stationary phase specifically designed to reduce silanol interactions.
Inappropriate Mobile Phase pH For ionizable steroids, ensure the mobile phase pH is at least 2 pH units away from the pKa of the analyte to maintain a single ionic form.
Problem 3: Fluctuating Retention Times

Symptoms:

  • The retention time of the same analyte varies between injections.

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase daily and ensure accurate measurements of all components. Inconsistent preparation can lead to shifts in retention.[8]
Poor Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient.[9][10]
Temperature Fluctuations Use a column oven to maintain a constant and consistent column temperature.[8]
Pump Malfunction or Leaks Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[7] Fluctuations in pressure can indicate a problem with the pump.
Mobile Phase Degassing Issues Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow rate inconsistencies. Ensure the mobile phase is properly degassed.[11]

Experimental Protocols

General Protocol for Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase for the separation of a steroid mixture.

  • Initial Scouting with Acetonitrile and Methanol:

    • Prepare two sets of mobile phases: one with acetonitrile/water and another with methanol/water.

    • Start with a generic gradient, for example, 50-95% organic solvent over 15 minutes, on a C18 column.

    • Inject the steroid standard mixture and evaluate the chromatograms for peak separation and elution order.

  • Fine-Tuning the Gradient:

    • Based on the initial scouting runs, select the organic solvent that provides better overall separation.

    • Optimize the gradient slope. A shallower gradient will increase run time but can improve the resolution of closely eluting peaks.

    • Adjust the initial and final percentages of the organic solvent to ensure all compounds of interest are eluted within a reasonable time.

  • Introduction of Additives:

    • If peak tailing is observed, add 0.1% formic acid to both the aqueous and organic mobile phase components.

    • If dealing with ionizable steroids, select a buffer system with a pKa close to the desired mobile phase pH and add it to the aqueous phase.

  • Temperature Optimization:

    • Once a promising mobile phase and gradient have been established, investigate the effect of column temperature. Analyze the sample at different temperatures (e.g., 25°C, 35°C, 45°C) to see if resolution can be further improved.

Data Presentation

Table 1: Mobile Phase Composition and its Effect on Steroid Separation
Steroid MixtureStationary PhaseMobile Phase AMobile Phase BGradient ProgramObservations
CorticosteroidsC18, 5 µm0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile25-80% B in 10 minGood separation of estradiol, estrone, and ethinylestradiol.[3]
Adrenal SteroidsC18Water1-PropanolMulti-step gradientBaseline resolution of 17α-hydroxyprogesterone and 17α-hydroxypregnenolone.[12]
Prednisolone and related substancesC18WaterAcetonitrile/TetrahydrofuranGradientImproved separation of prednisolone and hydrocortisone compared to isocratic methods.[13]
EstrogensC18WaterAcetonitrileGradientSuccessful separation of 17α-estradiol, 17β-estradiol, and estriol.[1]

Visualizations

Diagram 1: General Workflow for Mobile Phase Optimization

MobilePhaseOptimization A Define Separation Goals (e.g., resolve critical pair) B Initial Scouting Runs (Acetonitrile vs. Methanol) A->B C Evaluate Selectivity and Peak Shape B->C D Select Best Organic Solvent C->D E Optimize Gradient Profile (Slope and Range) D->E F Assess Peak Shape E->F G Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) F->G Tailing? I Optimize Temperature F->I Good Shape H Re-evaluate Separation G->H H->I J Final Method Validation I->J

Caption: Workflow for RP-HPLC mobile phase optimization.

Diagram 2: Troubleshooting Logic for Poor Resolution

TroubleshootingResolution decision decision solution solution Start Poor Resolution Observed D1 Using Isocratic Elution? Start->D1 S1 Switch to Gradient Elution D1->S1 Yes D2 Adjust Gradient Slope? D1->D2 No S1->D2 S2 Make Gradient Shallower D2->S2 Yes D3 Change Organic Solvent? D2->D3 No S2->D3 S3 Try Methanol or Acetonitrile D3->S3 Yes D4 Optimize Temperature? D3->D4 No S3->D4 S4 Test Different Temperatures D4->S4 Yes End Resolution Improved D4->End No S4->End

Caption: Decision tree for troubleshooting poor resolution.

References

Minimizing matrix effects in mass spectrometry analysis of biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the mass spectrometry analysis of biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry?

A1: Matrix effects are the alteration of ionization efficiency by the presence of coeluting substances in the sample matrix.[1] This interference, caused by endogenous components of a biological sample like salts, lipids, and proteins, can lead to either ion suppression or enhancement of the analyte signal.[2][3][4][5] Ultimately, this can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][6]

Q2: What are the common causes of matrix effects?

A2: The primary causes of matrix effects are co-eluting endogenous components from the biological sample that interfere with the analyte's ionization process in the mass spectrometer's ion source.[5][7][8] Key culprits include:

  • Phospholipids: Abundant in plasma and serum samples, phospholipids are notorious for causing ion suppression and fouling the MS source.[9][10]

  • Salts and Buffers: High concentrations of non-volatile salts can lead to ion suppression.

  • Proteins and Peptides: Incomplete removal of proteins can interfere with ionization.

  • Metabolites: Endogenous metabolites can co-elute with the target analyte and cause interference.[11]

Q3: How can I detect and evaluate matrix effects?

A3: There are two primary methods for assessing matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][12] A constant flow of the analyte is infused into the mobile phase after the analytical column, and a blank matrix extract is injected. Any deviation in the analyte's baseline signal indicates the presence of matrix effects.[7][13]

  • Post-Extraction Spike Method: This quantitative approach compares the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution.[1] The ratio of these responses provides a quantitative measure of the matrix effect.

Q4: What are the main strategies to minimize matrix effects?

A4: A multi-pronged approach is often the most effective way to minimize matrix effects, focusing on three key areas: sample preparation, chromatography, and compensation methods.[6][14]

  • Sample Preparation: The goal is to remove interfering components from the sample before analysis. Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids.[10]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.[15]

    • Solid-Phase Extraction (SPE): Provides even cleaner extracts and allows for sample concentration, but requires more method development.[9]

    • Phospholipid Removal Plates/Cartridges: Specifically designed to deplete phospholipids from the sample, leading to a significant reduction in matrix effects.[16]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method can separate the analyte of interest from interfering matrix components.[1][7] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Compensation Methods:

    • Internal Standards (IS): The use of a suitable internal standard is a widely accepted method to compensate for matrix effects.[13][17]

      • Stable Isotope-Labeled Internal Standards (SIL-IS): Considered the "gold standard" as they have nearly identical physicochemical properties to the analyte and co-elute, experiencing the same degree of matrix effect.[7][18][19][20][21]

      • Analog Internal Standards: Structural analogs of the analyte can also be used but may not perfectly mimic the analyte's behavior.[7][19]

    • Sample Dilution: A straightforward approach where the sample is diluted to reduce the concentration of interfering matrix components.[7][12][22][23][24] However, this may compromise the sensitivity of the assay.[12]

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is as similar as possible to the study samples to compensate for matrix effects.[2][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Poor reproducibility and accuracy Significant matrix effects (ion suppression or enhancement).1. Evaluate the matrix effect using post-column infusion or post-extraction spiking. 2. Improve sample cleanup using SPE or phospholipid removal plates. 3. Optimize chromatographic separation to resolve the analyte from interferences.[7] 4. Incorporate a stable isotope-labeled internal standard.[7][18]
Decreased sensitivity over time Buildup of matrix components (e.g., phospholipids) on the LC column and in the MS source.[9]1. Implement a more rigorous sample preparation method to remove phospholipids.[10] 2. Use a divert valve to direct the early and late eluting, unretained matrix components to waste.[12] 3. Perform regular cleaning and maintenance of the MS source.
Inconsistent results between different sample lots Variability in the composition of the biological matrix between subjects or batches.[2]1. Assess the "relative" matrix effect by testing multiple lots of the blank matrix. 2. Use a stable isotope-labeled internal standard to compensate for this variability.[19][20] 3. If a SIL-IS is not available, consider the standard addition method.[7]
Analyte peak shape is poor (tailing or fronting) Co-eluting matrix components interfering with the chromatography.[5]1. Adjust the mobile phase pH or organic content to improve peak shape. 2. Try a different LC column with an alternative stationary phase chemistry. 3. Enhance sample cleanup to remove the interfering components.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation Method Relative Phospholipid Removal Efficiency Relative Analyte Recovery Ease of Use
Protein Precipitation (PPT)LowHighVery Easy
Liquid-Liquid Extraction (LLE)ModerateModerate to HighModerate
Solid-Phase Extraction (SPE)HighHighRequires Method Development
HybridSPE®-Phospholipid Removal>95%[25]HighEasy
Ostro™ Pass-through Sample PreparationHighHighEasy

Data is compiled from various sources for illustrative purposes. Actual performance may vary based on the specific analyte and matrix.

Table 2: Effect of Sample Dilution on Ion Suppression

Dilution Factor Reduction in Ion Suppression (for initial suppression ≤80%)
10-foldCan eliminate suppressions between 25% and 50%[23]
25 to 40-foldReduces ion suppression to less than 20%[23]
100-foldRequired for stronger matrix effects or complete elimination[23]

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify the retention time windows where matrix effects (ion suppression or enhancement) occur.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee union

  • Analyte standard solution (at a concentration that gives a stable signal)

  • Blank matrix extract (prepared using the same method as the study samples)

  • Mobile phase

Procedure:

  • Set up the LC-MS/MS system with the analytical column.

  • Connect the outlet of the analytical column to one port of the tee union.

  • Connect the syringe pump containing the analyte standard solution to the second port of the tee union.

  • Connect the third port of the tee union to the MS inlet.

  • Begin infusing the analyte standard solution at a constant flow rate (e.g., 10 µL/min) while the LC is running with the mobile phase.

  • Once a stable baseline signal for the analyte is observed in the mass spectrometer, inject the blank matrix extract onto the LC column.

  • Monitor the analyte's signal throughout the chromatographic run.

  • Interpretation: A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.

Protocol 2: Protein Precipitation using Acetonitrile

Objective: To remove the majority of proteins from a plasma or serum sample.

Materials:

  • Plasma or serum sample

  • Acetonitrile (ACN) with 1% formic acid (precipitation solvent)

  • Vortex mixer

  • Centrifuge

  • Micropipettes and tubes

Procedure:

  • Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.

  • Add 300 µL of cold ACN with 1% formic acid to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the analyte, and transfer it to a clean tube for analysis or further processing.

Protocol 3: HybridSPE®-Phospholipid Removal

Objective: To remove both proteins and phospholipids from a plasma or serum sample.

Materials:

  • HybridSPE® 96-well plate or cartridges

  • Plasma or serum sample

  • Acidified acetonitrile (e.g., ACN with 1% formic acid)

  • Vortex mixer

  • Vacuum manifold

Procedure:

  • Add the plasma/serum sample to the wells of the HybridSPE® plate.

  • Add the acidified acetonitrile to each well.

  • Mix briefly on a vortex mixer to precipitate the proteins.

  • Apply vacuum to the manifold to pull the supernatant through the packed bed, which selectively retains the phospholipids.[16]

  • The collected eluate is free of precipitated proteins and phospholipids and is ready for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Compensation start Biological Sample (Plasma/Serum) ppt Protein Precipitation start->ppt Choose Method phospholipid_removal Phospholipid Removal start->phospholipid_removal Choose Method spe Solid-Phase Extraction start->spe Choose Method lle Liquid-Liquid Extraction start->lle Choose Method lc_separation LC Separation ppt->lc_separation phospholipid_removal->lc_separation spe->lc_separation lle->lc_separation ms_detection MS Detection lc_separation->ms_detection is_compensation Internal Standard Compensation ms_detection->is_compensation data_analysis Data Analysis is_compensation->data_analysis

Caption: A generalized workflow for biological sample analysis, highlighting different sample preparation options.

troubleshooting_logic start Inaccurate or Irreproducible Results? eval_me Evaluate Matrix Effect (Post-Column Infusion/Post-Extraction Spike) start->eval_me me_present Significant Matrix Effect? eval_me->me_present improve_cleanup Improve Sample Cleanup (SPE, Phospholipid Removal) me_present->improve_cleanup Yes end_bad Re-evaluate Method me_present->end_bad No optimize_lc Optimize LC Separation improve_cleanup->optimize_lc use_sil_is Use Stable Isotope-Labeled IS optimize_lc->use_sil_is end_good Reliable Results use_sil_is->end_good

Caption: A decision tree for troubleshooting matrix effect-related issues in quantitative mass spectrometry.

References

How to improve chemoselectivity in multi-step steroid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Steroid Synthesis Division

Welcome to the technical support center for multi-step steroid synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to chemoselectivity in their experiments.

The complex, polycyclic structure of steroids, rich in C(sp³)–H bonds and often featuring multiple similar functional groups, presents a significant hurdle for selective chemical modification.[1][2] Achieving high chemoselectivity is paramount to developing efficient, high-yielding synthetic routes for novel steroid-based therapeutics and complex natural products.[2][3] This guide addresses common issues and outlines modern strategies to control reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions about common challenges and strategies in chemoselective steroid synthesis.

Q1: What are the primary chemoselectivity challenges in multi-step steroid synthesis?

The main challenges stem from the presence of multiple, similarly reactive functional groups and C-H bonds within the steroid scaffold. Key issues include:

  • Distinguishing between multiple hydroxyl groups: Steroids often contain several secondary or tertiary alcohol groups. Selectively oxidizing, esterifying, or protecting one specific hydroxyl group without affecting others is a common difficulty.[4]

  • Selective ketone reduction: A steroid molecule may possess several carbonyl groups (e.g., at C3, C11, C17, C20). Reducing one ketone selectively, especially in the presence of other reducible groups like alkenes, requires carefully chosen reagents and conditions.[5][6]

  • Controlling reactions involving ketones and alkenes: In α,β-unsaturated ketone systems (enones), a frequent challenge is to selectively reduce the C=C double bond without touching the carbonyl, or vice-versa.[7][8]

  • Regio- and stereoselective C-H functionalization: Activating and functionalizing a specific, non-activated C-H bond among the many present on the tetracyclic core is a formidable task.[9][10] This is crucial for introducing functionality at positions that are difficult to access through traditional methods.[11]

  • Differentiating allylic positions: Selectively oxidizing a specific allylic C-H bond in the presence of other alkenes or susceptible groups requires precise catalytic control.[12][13]

Q2: How should I approach choosing a protecting group strategy for a polyhydroxylated steroid?

A robust protecting group strategy is essential. The ideal protecting group is easy to install, stable under the planned reaction conditions, and easy to remove with high yield without affecting the rest of the molecule.[14][15]

Key Considerations:

  • Steric Hindrance: Utilize the different steric environments of the hydroxyl groups. Bulky protecting groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) will preferentially react with less sterically hindered alcohols.[16][17] For instance, a primary alcohol can be selectively protected over secondary and tertiary alcohols.

  • Orthogonality: Employ a set of protecting groups that can be removed under different conditions. For example, you could use a silyl ether (removed by fluoride), a benzyl ether (removed by hydrogenolysis), and an acetal (removed by acid). This allows for the sequential deprotection and reaction of specific hydroxyl groups.

  • Electronic Effects: The acidity of the hydroxyl group can influence the rate of protection.

  • Reagent Stability: Ensure the protecting group is stable to all subsequent reaction steps before its planned removal. Silyl ethers, for example, vary in their stability to acidic media.[17]

The following workflow provides a general decision-making framework for selecting a suitable protecting group.

G start Start: Need to protect a hydroxyl group q1 What is the nature of the -OH group? start->q1 p1 Primary (-CH2OH) q1->p1 Primary p2 Secondary/Tertiary (less hindered) q1->p2 Secondary/ Tertiary p4 1,2- or 1,3-Diol q1->p4 Diol rec1 Protect with bulky silyl ether (TBDPS, TIPS) or Trityl (Tr) ether. p1->rec1 p3 Secondary/Tertiary (hindered) p2->p3 Is it sterically hindered? rec2 Protect with standard silyl ether (TBS, TES). p2->rec2 No rec3 Protect with smaller silyl ether (TMS) or use forcing conditions. p3->rec3 Yes rec4 Protect as a cyclic acetal (e.g., isopropylidene acetal). p4->rec4 q2 What are the subsequent reaction conditions? cond1 Acidic q2->cond1 cond2 Basic / Nucleophilic q2->cond2 cond3 Reductive (H2/Pd) q2->cond3 cond4 Oxidative q2->cond4 check1 Check Stability: - Silyl ethers: Generally acid-labile - Acetals: Acid-labile - Benzyl ethers: Acid-stable - Esters: Generally acid-stable cond1->check1 check2 Check Stability: - Silyl ethers: Generally base-stable - Acetals: Base-stable - Benzyl ethers: Base-stable - Esters: Base-labile (saponification) cond2->check2 check3 Check Stability: - Benzyl (Bn) ethers will be cleaved. - Use silyl ethers, acetals, or esters. cond3->check3 check4 Check Stability: - Most ethers are stable. - Some ethers (e.g., SEM) can be labile. - Ensure group is robust to oxidant. cond4->check4 rec1->q2 rec2->q2 rec3->q2 rec4->q2 end Proceed to Reaction check1->end check2->end check3->end check4->end

Caption: Decision workflow for selecting a hydroxyl protecting group.

Q3: What are the main advantages of using enzymatic methods for selective steroid functionalization?

Enzymatic methods, particularly those using cytochrome P450 monooxygenases (P450s), offer unparalleled selectivity for steroid modification.[18][19] Their advantages include:

  • Exceptional Regio- and Stereoselectivity: Enzymes can modify a single, specific site on the steroid nucleus, even at non-activated C-H bonds that are chemically indistinguishable from their neighbors.[20][21] This is extremely difficult to achieve with traditional chemical reagents.[1]

  • Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media under mild temperature and pH conditions, which helps to prevent side reactions and degradation of sensitive substrates.[20]

  • Sustainability: These methods align with green chemistry principles by avoiding harsh reagents and toxic heavy metals.[18]

  • Access to Novel Analogues: By functionalizing previously inaccessible positions (like C-14 or C-19), enzymes enable the synthesis of novel steroid derivatives for drug discovery.[18][22] Furthermore, protein engineering can be used to alter and improve the natural selectivity of an enzyme to meet specific synthetic needs.[21][22]

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format.

Problem 1: My oxidation of a steroid diol (e.g., 3,17-dihydroxy) is giving a mixture of products (mono-oxidized at both positions and di-oxidized). How can I improve selectivity?

This is a classic chemoselectivity problem. The solution depends on which hydroxyl group you want to oxidize.

  • Cause: Standard strong oxidants (e.g., chromic acid) are often unselective and can lead to over-oxidation or unwanted side reactions.[4] The reactivity of the different hydroxyl groups may be too similar for these reagents to distinguish.

  • Solution 1: Exploit Steric Differences with Protecting Groups.

    • Protect the more accessible or reactive hydroxyl group first. For example, the 3β-OH is often less hindered than a 17β-OH.

    • Oxidize the remaining unprotected hydroxyl group.

    • Remove the protecting group to reveal the desired mono-oxidized product.

  • Solution 2: Use a Selective Catalytic System. Modern catalytic methods offer excellent selectivity. Focus has shifted to catalytic processes to avoid toxic heavy metals and improve efficiency.[4][12][23]

    • For oxidizing secondary alcohols like the 3β-hydroxy group, a hypervalent iodine(III)/TEMPO system can be highly efficient, often without affecting other sensitive parts of the molecule like double bonds.[4]

    • Various metal-based catalysts have been developed that show high selectivity for specific positions.[13]

Table 1: Comparison of Catalytic Systems for Selective Steroid Oxidation
Catalyst SystemOxidantTarget FunctionalityTypical Selectivity / YieldReference
Hypervalent Iodine(III)/TEMPON/A (Iodine is oxidant)Secondary alcoholsHigh yields, avoids over-oxidation and isomerization of double bonds.[4]
Ruthenium Trichloride (RuCl₃)t-Butyl Hydroperoxide (TBHP)Δ⁵-steroids to Δ⁵-7-ketonesHigh-yield conversions, compatible with free secondary -OH groups.[13]
Bismuth Chloride (BiCl₃)t-Butyl Hydroperoxide (TBHP)Allylic oxidation of Δ⁵-steroidsHigh chemoselectivity compared to other metal catalysts like Co or Cu.[13]
Manganese PorphyrinsPhI(OAc)₂ (PIDA)C-H HydroxylationCan functionalize a wide range of positions (C1, C5, C6, C7, C11, etc.).[11]

Problem 2: I am trying to reduce a ketone at C3, but my reducing agent is also reducing the C=C double bond in the A-ring (e.g., in a 4-en-3-one system). How can I reduce only the ketone?

This requires a reagent that selectively targets the carbonyl over the alkene.

  • Cause: Powerful hydride reagents (like LiAlH₄) or catalytic hydrogenation under harsh conditions will often reduce both functional groups. The modified Wolff-Kishner reduction, while useful for many ketones, can also lead to complex product mixtures with α,β-unsaturated systems.[6]

  • Solution 1: Use a Milder, More Selective Hydride Reagent. Luche reduction (NaBH₄/CeCl₃) is a classic method for the selective 1,2-reduction of enones to allylic alcohols, leaving the double bond intact.

  • Solution 2: Control Stereoselectivity. If your goal is not just chemoselectivity but also stereoselectivity (e.g., forming a 3α- or 3β-alcohol), the choice of reagent and conditions is critical. Bulky hydride reagents often favor attack from the less hindered face.

Problem 3: My attempt to reduce a C20 ketone with sodium borohydride is giving a mixture of 20α and 20β alcohol isomers with poor selectivity. How can I favor the 20α isomer?

The stereochemical outcome of side-chain ketone reduction is highly dependent on the local environment and reaction conditions.

  • Cause: The C20 ketone is sterically accessible from both faces, leading to mixtures with simple reagents like NaBH₄.

  • Solution: Use Additives and Temperature Control. The presence of a 17α-hydroxyl group can be used to direct the reduction.

    • A method using sodium borohydride in a two-phase system (e.g., chloroform/aqueous CaCl₂) has been shown to dramatically improve selectivity.[5] It is proposed that calcium ions form a bidentate complex with the 17α-hydroxy and 20-keto groups, fixing the side chain's conformation to favor attack from the β-face, yielding the 20α-alcohol.[5]

    • Lowering the reaction temperature (e.g., to -27 °C) significantly increases the proportion of the 20α-alcohol product for 17α-hydroxy steroids.[5]

Table 2: Stereoselective Reduction of C20-Ketosteroids with NaBH₄ / CaCl₂
SubstrateTemperature (°C)Product Ratio (20α : 20β)20α-Isomer SelectivityReference
Cortisol (17α-OH)-27~92 : 892%[5]
11-Deoxycortisol (17α-OH)-27~79 : 2179%[5]
Corticosterone (17-deoxy)-27~41 : 5941%[5]
11-Deoxycorticosterone (17-deoxy)-27~23 : 7723%[5]

Problem 4: I need to introduce a hydroxyl group at a non-activated position (e.g., C14), but all chemical methods have failed or are too low-yielding. What is the best approach?

Direct and selective functionalization of unactivated C(sp³)-H bonds is one of the most significant challenges in steroid chemistry.[1][2]

  • Cause: The C-H bonds on the steroid skeleton have similar bond dissociation energies and steric environments, making chemical differentiation nearly impossible with standard reagents.[1]

  • Solution: Use a Chemoenzymatic Approach. This is the premier strategy for such transformations.[22]

    • Biocatalytic Hydroxylation: Identify a cytochrome P450 enzyme that performs the desired hydroxylation. For example, a C14α-hydroxylase (CYP14A) from the fungus Cochliobolus lunatus has been identified and shows high efficiency.[1][22]

    • Protein Engineering: If the native enzyme's selectivity is insufficient, protein engineering (e.g., site-directed mutagenesis) can be used to create variants with improved regioselectivity (often >90-95%) and activity.[1][22]

    • Chemical Modification: The newly installed hydroxyl group can then serve as a synthetic handle for further chemical transformations (e.g., elimination to an olefin, substitution, etc.), providing access to a diverse range of C14-functionalized steroids.[22]

The following workflow illustrates a general approach to troubleshooting poor selectivity.

G start Start: Poor Chemoselectivity Observed q1 What is the primary side product? start->q1 sp1 Isomerization or Epimerization q1->sp1 sp2 Reaction at Wrong Functional Group q1->sp2 sp3 Over-reaction (e.g., di-oxidation) q1->sp3 sp4 Decomposition / Low Yield q1->sp4 sol1 Modify Conditions: - Lower Temperature - Change Solvent - Use milder base/acid sp1->sol1 sol2 Strategy: Differentiate Groups 1. Introduce Protecting Group(s) 2. Change to a more selective reagent/catalyst sp2->sol2 sol3 Modify Conditions: - Reduce reaction time - Use fewer equivalents of reagent - Use a less reactive reagent sp3->sol3 sol4 Modify Conditions: - Run under inert atmosphere - Use purified reagents/solvents - Lower temperature sp4->sol4 q2 Did selectivity improve? sol1->q2 sol2->q2 sol3->q2 sol4->q2 end_ok Problem Solved q2->end_ok Yes end_fail Consider Alternative Strategy q2->end_fail No alt_strat Alternative Strategies: - Change order of synthetic steps - Use a chemoenzymatic approach for high selectivity - Redesign the synthetic route end_fail->alt_strat

Caption: General workflow for troubleshooting poor chemoselectivity.

Section 3: Key Experimental Protocols

Protocol 1: Selective Oxidation of a 3β-Hydroxysteroid using a Hypervalent Iodine/TEMPO System

This protocol describes the selective oxidation of a secondary steroidal alcohol to its corresponding ketone, a process noted for its efficiency and for avoiding isomerization of adjacent double bonds or cleavage of sensitive moieties like spirocetals.[4]

  • Disclaimer: This is a representative protocol. Specific substrate concentrations, reaction times, and purification methods must be optimized for each unique steroid. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reagents & Materials:

    • 3β-Hydroxysteroid substrate (e.g., diosgenin)

    • Iodobenzene diacetate (PhI(OAc)₂) (1.1 eq)

    • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (0.1 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, TLC plates, silica gel for chromatography

  • Procedure:

    • Dissolve the steroidal alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add TEMPO (0.1 eq) to the solution and stir until it dissolves.

    • Add PhI(OAc)₂ (1.1 eq) in one portion.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure ketone.

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS). The disappearance of the C3-H carbinol proton signal and the appearance of a carbonyl peak in the IR spectrum (~1700-1730 cm⁻¹) are indicative of a successful reaction.

References

Validation & Comparative

Comparative Analysis of the Biological Activities of Methyldienolone and Trenbolone

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the biological activities of two potent synthetic anabolic-androgenic steroids (AAS): Methyldienolone, presumed to be the compound referenced by the user as 2-Methylestra-4,9-dien-3-one-17-ol, and Trenbolone. While both are derivatives of nandrolone and exhibit significant anabolic properties, there is a notable disparity in the availability of peer-reviewed scientific data. Trenbolone has been the subject of numerous studies elucidating its pharmacology. In contrast, quantitative data on the biological activity of Methyldienolone is sparse in the primary scientific literature, with much of the available information originating from non-peer-reviewed sources. This guide synthesizes the available data for both compounds, highlighting the differences in their pharmacological profiles and the limitations of the current body of knowledge on Methyldienolone.

Disclaimer: The compound "this compound" is not a standard chemical name found in the scientific literature. Based on its structural components, it is highly probable that this name is a variant or a misnomer for Methyldienolone (17α-methylestra-4,9-dien-17β-ol-3-one). This guide will proceed under the assumption that the compound of interest is Methyldienolone.

Comparative Data Presentation

The following tables summarize the available quantitative and qualitative data for Methyldienolone and Trenbolone.

Table 1: General Properties and Chemical Structure

PropertyMethyldienoloneTrenbolone
IUPAC Name (8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[1](8S,13S,14S,17S)-17-Hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one[2]
Synonyms Methyl-Dien, RU-3467, 17α-methylestra-4,9-dien-17β-ol-3-one[3][4]Trienolone, RU-2341, Estra-4,9,11-trien-17β-ol-3-one[2]
Chemical Formula C₁₉H₂₆O₂[3]C₁₈H₂₂O₂
Molar Mass 286.41 g/mol [3]270.37 g/mol
Oral Bioavailability Yes (17α-alkylated)[3]Low (Administered as esters via injection)[2]

Table 2: Anabolic and Androgenic Potency

CompoundAnabolic RatingAndrogenic RatingAnabolic/Androgenic RatioSource
Methyldienolone 10002005[5] (Note: Data from non-peer-reviewed source)
Trenbolone 5005001[6]
Testosterone 1001001(Reference)

Note: The anabolic and androgenic ratings are typically relative to testosterone (assigned a value of 100). The data for Methyldienolone is from a non-scientific source and should be interpreted with caution.

Table 3: Androgen Receptor (AR) Binding Affinity

CompoundRelative Binding Affinity (RBA) vs. DHTDissociation Constant (Kd)Notes
Methyldienolone Data not available in peer-reviewed literatureData not available in peer-reviewed literature
Trenbolone Similar to Dihydrotestosterone (DHT)[7]IC₅₀ of ~4 nM in rat prostate cytosol[8]A high-affinity ligand for the androgen receptor.[8]

Experimental Protocols

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo protocol used to assess the anabolic and androgenic properties of a substance.[9]

Objective: To determine the anabolic (myotrophic) and androgenic effects of a test compound by measuring the weight changes of specific tissues in castrated male rats.[9]

Methodology:

  • Animal Model: Immature, peripubertal male rats are castrated to minimize endogenous androgen levels.[9]

  • Acclimation: Animals are allowed to acclimate for a period (e.g., 7 days) post-castration.

  • Dosing: The test compound is administered daily for a set duration (typically 10 consecutive days) via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.[10]

  • Necropsy: On the day after the final dose, the animals are euthanized, and specific androgen-sensitive tissues are carefully dissected and weighed.

  • Tissue Analysis:

    • Androgenic Activity: Measured by the wet weight of the ventral prostate, seminal vesicles (including coagulating glands), and glans penis.[9]

    • Anabolic (Myotrophic) Activity: Measured by the wet weight of the levator ani muscle.[9]

  • Data Analysis: The weights of the tissues from the treated groups are statistically compared to the vehicle control group. The anabolic/androgenic ratio is calculated by comparing the relative increase in the weight of the levator ani muscle to the increase in the weight of the androgenic tissues.

Androgen Receptor Binding Assay

This in vitro assay measures the ability of a test compound to bind to the androgen receptor.

Objective: To determine the binding affinity (e.g., IC50 or Ki) of a test compound for the androgen receptor.

Methodology:

  • Receptor Source: A source of androgen receptors is prepared, typically from the cytosol of rat prostate tissue or using a recombinant human androgen receptor.[11]

  • Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-R1881 (Metribolone), is used.[11]

  • Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through methods like dextran-coated charcoal adsorption or filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

Both Methyldienolone and Trenbolone exert their primary effects by binding to and activating the androgen receptor, which is a ligand-activated transcription factor.[12]

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects Steroid Androgen (Methyldienolone or Trenbolone) AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) Steroid->AR_complex Binds to AR AR_active Activated AR Dimer AR_complex->AR_active HSP Dissociation & Dimerization AR_translocated Translocated AR Dimer AR_active->AR_translocated Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_translocated->ARE Binds to ARE Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Androgenic_effects Androgenic Effects Transcription->Androgenic_effects Leads to Protein_synthesis Increased Protein Synthesis (Anabolic Effect) mRNA->Protein_synthesis Translation

Caption: Androgen Receptor Signaling Pathway.

Experimental Workflow for Assessing Anabolic and Androgenic Activity

The following diagram illustrates a typical workflow for evaluating the biological activity of a novel anabolic steroid.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis (Animal Model) cluster_data Data Analysis & Comparison ar_binding Androgen Receptor Binding Assay potency Determine Relative Potency (vs. Testosterone/DHT) ar_binding->potency transactivation AR Transactivation Assay transactivation->potency hershberger Hershberger Assay anabolic_assessment Anabolic Activity Assessment (Levator Ani Muscle Weight) hershberger->anabolic_assessment androgenic_assessment Androgenic Activity Assessment (Prostate & Seminal Vesicle Weight) hershberger->androgenic_assessment ratio Calculate Anabolic/ Androgenic Ratio anabolic_assessment->ratio androgenic_assessment->ratio comparison Compare to Known AAS (e.g., Trenbolone) potency->comparison ratio->comparison

Caption: Experimental Workflow for AAS Activity Assessment.

Detailed Comparison of Biological Activity

Anabolic and Androgenic Effects

Trenbolone is widely recognized as a highly potent anabolic steroid. In a study using orchiectomized rats, trenbolone enanthate administration resulted in a significant increase in the mass of the levator ani/bulbocavernosus muscles (anabolic effect) at all tested doses. The study also demonstrated that at lower doses, trenbolone could produce these potent myotrophic effects while having a less pronounced impact on the prostate (androgenic effect) compared to supraphysiological testosterone.

Methyldienolone , as a 17α-alkylated steroid, is orally active.[3] The available, albeit non-peer-reviewed, data suggests it possesses exceptionally high anabolic activity relative to its androgenic effects.[5] However, without primary scientific literature to substantiate these claims, a direct and reliable comparison of its anabolic-to-androgenic ratio with that of Trenbolone is not possible.

Receptor Binding and Mechanism of Action

Both compounds are agonists of the androgen receptor.[8][12] Trenbolone binds to the androgen receptor with an affinity that is comparable to or greater than that of dihydrotestosterone (DHT), the most potent endogenous androgen.[7][8] This high binding affinity is a key contributor to its potent anabolic effects.

While it is expected that Methyldienolone also has a high affinity for the androgen receptor to elicit its purported strong anabolic effects, specific quantitative binding data from peer-reviewed sources are not available.

A significant difference in the mechanism of action between Trenbolone and testosterone is its metabolism. Trenbolone is not a substrate for the 5α-reductase enzyme. This enzyme converts testosterone to the more potent androgen, DHT, in tissues like the prostate. The resistance of Trenbolone to 5α-reduction may contribute to its more favorable anabolic-to-androgenic ratio in certain contexts compared to testosterone. The metabolic fate of Methyldienolone concerning 5α-reductase is not well-documented in the scientific literature.

Metabolism

The metabolism of Trenbolone has been studied, and its major metabolites have been identified. It is primarily metabolized through reduction and hydroxylation.

The metabolism of Methyldienolone is less well-characterized in the scientific literature. As a 17α-alkylated steroid, it is expected to be more resistant to hepatic metabolism, which contributes to its oral bioavailability but also increases the risk of hepatotoxicity.[5]

Conclusion

Methyldienolone, believed to be the compound of interest based on the user's query, is an orally active 17α-alkylated steroid. While there are claims of it possessing exceptionally high anabolic potency, there is a significant lack of primary, peer-reviewed scientific data to substantiate these claims and to provide a robust, quantitative comparison with Trenbolone. Therefore, while both compounds are potent AAS, a definitive, evidence-based comparison of their biological activities is hampered by the limited availability of scientific research on Methyldienolone. Further research is required to scientifically validate the pharmacological properties of Methyldienolone and to allow for a direct and accurate comparison with well-characterized androgens like Trenbolone.

References

Comparative Analysis of Androgen Receptor Binding: Dienolone vs. 2-Methylestra-4,9-dien-3-one-17-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the androgen receptor (AR) binding properties of Dienolone (estra-4,9-dien-3-one-17-ol) and 2-Methylestra-4,9-dien-3-one-17-ol. This document summarizes available experimental data, details relevant experimental methodologies, and visualizes key biological and procedural pathways to facilitate understanding and future research.

Executive Summary

Dienolone is a synthetic anabolic-androgenic steroid (AAS) with a known affinity for the androgen receptor. Experimental data demonstrates its capacity to bind to the AR, which is the initial step in mediating its biological effects. In contrast, there is a notable absence of publicly available experimental data on the androgen receptor binding affinity of this compound. Therefore, a direct quantitative comparison based on experimental evidence is not currently possible. This guide presents the available data for Dienolone and provides a theoretical context for the potential impact of the 2-methyl substitution on AR binding.

Data Presentation: Androgen Receptor Binding Affinity

The following table summarizes the available quantitative data for the androgen receptor binding affinity of Dienolone. No experimental data was found for this compound in the public domain.

CompoundChemical NameRelative Binding Affinity (RBA) (%)
Dienolone ∆9-19-Nortestosterone (estra-4,9-dien-3-one-17-ol)134[1]
This compound 2-Methyl-estra-4,9-dien-3-one-17-olNo data available

Note: The Relative Binding Affinity (RBA) is expressed as a percentage relative to a standard androgen, typically methyltrienolone (R1881) or dihydrotestosterone (DHT), which would be set at 100%. An RBA greater than 100% indicates a higher binding affinity than the standard.

Discussion of Structure-Activity Relationship

While no direct experimental data exists for this compound, the introduction of a methyl group at the C2 position of the steroid's A-ring could theoretically influence its binding to the androgen receptor. The effect of such a modification is not easily predictable without empirical data, as it could either enhance or hinder the binding affinity depending on the specific conformational changes it induces in the ligand and how those changes affect the interaction with the ligand-binding pocket of the androgen receptor.

Experimental Protocols

The determination of androgen receptor binding affinity is typically conducted through a competitive radioligand binding assay. This method quantifies the ability of a test compound to displace a radiolabeled androgen from the androgen receptor.

Competitive Androgen Receptor Radioligand Binding Assay

Objective: To determine the relative binding affinity of a test compound for the androgen receptor.

Materials:

  • Androgen Receptor Source: Cytosol extract from the ventral prostate of rats[2][3].

  • Radioligand: A synthetic androgen with high affinity for the AR, such as [³H]-R1881 (methyltrienolone), is commonly used[2][4].

  • Test Compounds: Dienolone and this compound.

  • Assay Buffer: Typically a Tris-based buffer containing EDTA, dithiothreitol (DTT), and sodium molybdate to stabilize the receptor[2].

  • Separation Medium: Hydroxylapatite (HAP) slurry or filtration through glass fiber filters to separate receptor-bound from free radioligand[2].

  • Scintillation Cocktail and Counter: For quantification of radioactivity.

Procedure:

  • Preparation of Reagents: All buffers, radioligand dilutions, and test compound solutions are prepared in advance.

  • Incubation: A constant concentration of the androgen receptor and the radioligand are incubated with varying concentrations of the unlabeled test compound. A control group with no test compound (total binding) and a group with a high concentration of unlabeled standard (non-specific binding) are included.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium. This is typically done overnight at low temperatures (e.g., 4°C) to maintain receptor stability[2].

  • Separation: The receptor-bound radioligand is separated from the free radioligand. This can be achieved by adding a hydroxylapatite slurry, which binds the receptor complex, followed by centrifugation and washing. Alternatively, the mixture can be filtered through glass fiber filters that trap the receptor complexes[5].

  • Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined from this curve. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to the IC50 of a standard androgen.

Mandatory Visualizations

Signaling Pathway

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Dienolone) AR_complex AR-HSP Complex (Inactive) Androgen->AR_complex Binds AR Androgen Receptor (AR) AR_complex->AR HSP Dissociation HSP Heat Shock Proteins (HSP) AR_complex->HSP AR_dimer AR Homodimer AR->AR_dimer Dimerization AR->AR_dimer Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Androgen_Effects Biological Effects (e.g., Anabolism) mRNA->Androgen_Effects Translation Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Prepare AR Source (e.g., Prostate Cytosol) Incubation Incubate AR, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Prepare Radioligand ([³H]-R1881) Radioligand_Prep->Incubation Compound_Prep Prepare Test Compound (Dienolone, etc.) Compound_Prep->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Counting Quantify Radioactivity (Scintillation Counting) Separation->Counting IC50_Calc Calculate IC50 Value Counting->IC50_Calc RBA_Calc Calculate Relative Binding Affinity (RBA) IC50_Calc->RBA_Calc

References

A Comparative Guide to Validating the Anabolic-to-Androgenic Ratio of a Novel Synthetic Steroid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anabolic steroids with therapeutic potential hinges on maximizing anabolic (myotrophic) activity while minimizing undesirable androgenic side effects. The anabolic-to-androgenic (A/A) ratio is the critical metric for quantifying this separation of activities. This guide provides a comprehensive framework for validating the A/A ratio of a novel synthetic steroid, "Novel Compound X," by comparing it against established reference compounds. Detailed experimental protocols and data interpretation are provided to ensure a robust and objective assessment.

In-Vivo Assessment: The Hershberger Bioassay

The gold standard for determining the A/A ratio in vivo is the Hershberger bioassay.[1][2] This assay measures the differential weight changes in anabolic and androgenic tissues in castrated rats following administration of the test compound.[1][3][4]

Experimental Protocol

1. Animal Model:

  • Species: Immature, castrated male Sprague-Dawley or Wistar rats (approximately 21 days old at castration and 42 days old at the start of treatment).

  • Justification: Castration removes the primary source of endogenous androgens, making the target tissues highly sensitive to exogenous compounds.[2][4]

2. Acclimatization and Grouping:

  • Allow a post-castration recovery period of 7-10 days.

  • Randomly assign animals to treatment groups (n=6 per group minimum).[5]

3. Dosing and Administration:

  • Vehicle Control: Administer the vehicle (e.g., corn oil) to the negative control group.

  • Reference Androgen: Administer Testosterone Propionate (TP) at multiple doses (e.g., 0.2, 0.4, 0.8 mg/kg/day) via subcutaneous injection.[6] TP serves as the benchmark androgen with a theoretical A/A ratio of 1.[7]

  • Novel Compound X: Administer "Novel Compound X" at several dose levels to establish a dose-response relationship.

  • Duration: Dosing is conducted daily for 10 consecutive days.[5][8]

4. Endpoint Measurement:

  • Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the following tissues.[5]

  • Anabolic Indicator: Levator Ani muscle.

  • Androgenic Indicators: Ventral Prostate (VP) and Seminal Vesicles (SV).[4]

  • Record the wet weight of each tissue immediately after dissection.

Data Presentation and Analysis

The anabolic and androgenic activities are determined by comparing the tissue weight increases relative to the vehicle control. The A/A ratio is calculated by normalizing the anabolic activity to the androgenic activity.

Table 1: Hypothetical In-Vivo Hershberger Assay Data

Treatment Group (Dose)Mean Levator Ani Weight (mg) (Anabolic)Mean Ventral Prostate Weight (mg) (Androgenic)Calculated A/A Ratio*
Vehicle Control50 ± 520 ± 3-
Testosterone Propionate (0.4 mg/kg)150 ± 12120 ± 101.0
Novel Compound X (1.0 mg/kg) 200 ± 15 80 ± 9 ~3.1
Oxandrolone (1.0 mg/kg)180 ± 1445 ± 5~6.0

*Note: The A/A ratio is a relative index. For this table, it's calculated as ((Anabolic_Compound - Anabolic_Control) / (Androgenic_Compound - Androgenic_Control)) / ((Anabolic_TP - Anabolic_Control) / (Androgenic_TP - Androgenic_Control)) to normalize against Testosterone Propionate.

Experimental Workflow Diagram

Hershberger_Workflow Hershberger Assay Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase (10 Days) cluster_analysis Analysis Phase A Orchidectomize (Castrate) Male Rats B Acclimatization & Recovery (7-10 days) A->B C Randomize into Treatment Groups B->C D1 Group 1: Vehicle Control D2 Group 2: Testosterone Propionate D3 Group 3: Novel Compound X D4 Group 4: Comparator (e.g., Oxandrolone) E Necropsy (Day 11) D1->E D2->E D3->E D4->E F Dissect & Weigh Tissues - Levator Ani (Anabolic) - Ventral Prostate (Androgenic) - Seminal Vesicles (Androgenic) E->F G Calculate A/A Ratio F->G

Caption: Workflow for the in-vivo Hershberger bioassay.

In-Vitro Mechanistic Validation

In-vitro assays provide crucial mechanistic data to complement the in-vivo findings. These assays assess the direct interaction of the novel compound with the Androgen Receptor (AR).

A. Androgen Receptor (AR) Competitive Binding Assay

This assay determines the affinity of "Novel Compound X" for the AR compared to a known high-affinity ligand.

Experimental Protocol:

  • Receptor Source: Prepare a source of AR, such as rat prostate cytosol or cells engineered to overexpress the human AR.[9]

  • Radioligand: Use a tritiated high-affinity androgen, such as [³H]-R1881 (Metribolone).

  • Competition: Incubate the AR preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound ("Novel Compound X") or a reference compound (e.g., Dihydrotestosterone, DHT).

  • Separation: Separate receptor-bound from unbound radioligand.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50 (concentration required to displace 50% of the radioligand). This is used to calculate the binding affinity (Ki).

B. Androgen Receptor (AR) Transactivation Assay

This reporter gene assay measures the ability of the compound to activate the AR and initiate gene transcription.[10][11]

Experimental Protocol:

  • Cell Line: Use a human cell line (e.g., HEK293, PC-3, or U2-OS) stably co-transfected with two plasmids:[10][12]

    • An expression vector containing the full-length human AR.

    • A reporter vector containing an androgen-responsive element (ARE) upstream of a reporter gene (e.g., luciferase).[13]

  • Treatment: Expose the cells to varying concentrations of "Novel Compound X" or a reference agonist (e.g., DHT).

  • Incubation: Incubate for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).[12]

  • Analysis: Plot the reporter activity against the compound concentration to generate a dose-response curve and determine the EC50 (concentration that produces 50% of the maximal response).

Data Presentation

Table 2: Hypothetical In-Vitro AR Activity Data

CompoundAR Binding Affinity (Ki, nM)AR Transactivation (EC50, nM)
Dihydrotestosterone (DHT)0.5 ± 0.10.1 ± 0.02
Testosterone Propionate1.5 ± 0.30.5 ± 0.08
Novel Compound X 2.0 ± 0.4 0.8 ± 0.1
Oxandrolone~150 (Lower Affinity)1.2 ± 0.2

Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

Androgen Receptor Signaling Pathway

Both anabolic and androgenic effects are primarily mediated through the activation of the androgen receptor. Understanding this pathway is key to interpreting assay results.

Signaling Pathway Diagram

AR_Signaling Canonical Androgen Receptor Signaling Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus A Androgen (e.g., Testosterone, DHT, Novel Compound X) AR Androgen Receptor (AR) A->AR Binding AR_A Active Ligand-AR Complex HSP Heat Shock Proteins (HSP) AR_HSP Inactive AR-HSP Complex AR_HSP->AR HSP Dissociation AR_A_Nuc Ligand-AR Dimer AR_A->AR_A_Nuc Translocation & Dimerization ARE Androgen Response Element (ARE) AR_A_Nuc->ARE Binds to DNA GENE Target Gene Transcription ARE->GENE Initiates Anabolic & Androgenic\nResponses Anabolic & Androgenic Responses GENE->Anabolic & Androgenic\nResponses

References

Unveiling the Cytotoxic Potential: A Side-by-Side Comparison of Dienone Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of various dienone compounds, supported by experimental data. Dienones, a class of molecules characterized by a specific chemical structure, have garnered significant interest in oncology research due to their potent anti-cancer activities. This guide summarizes their cytotoxic efficacy, details the experimental methodologies used for their evaluation, and visualizes key cellular pathways affected by these compounds.

Comparative Cytotoxicity of Dienone Compounds

The in vitro cytotoxicity of several dienone compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The following table summarizes the IC50 values for prominent dienone compounds across various cancer cell lines, providing a quantitative basis for comparison. Lower IC50 values indicate higher cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)
b-AP15 HCT116Colon Carcinoma0.18 (p53 wt)
HCT116Colon Carcinoma0.15 (p53 mut)
EF24 HUVECEndothelial1.1
K562Leukemia0.2
HCT116Colon Carcinoma0.3
PC-3Prostate Cancer0.4
SK-MEL-28Melanoma1.4
MCB-613 VariousCancer Cell Lines3 - 6
Curcumin-like Dienone 2a MCF-7Breast Cancer4.4
MDA-MB-231Breast Cancer2.3
Curcumin-like Dienone 2b MCF-7Breast Cancer0.85
MDA-MB-231Breast Cancer0.53
Curcumin-like Dienone 2c MCF-7Breast Cancer1.2
MDA-MB-231Breast Cancer0.6

Experimental Protocols

The evaluation of the cytotoxic effects of dienone compounds is predominantly carried out using cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Cytotoxicity Assay Protocol

This protocol outlines the key steps involved in determining the cytotoxicity of dienone compounds using the MTT assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: A stock solution of the dienone compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in fresh cell culture medium. The old medium is removed from the wells, and the cells are treated with the different concentrations of the dienone compound. Control wells containing untreated cells and vehicle-treated cells are also included.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, the medium containing the compound is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights: Signaling Pathways

Dienone compounds exert their cytotoxic effects through the induction of apoptosis, or programmed cell death. A common mechanism involves the induction of cellular stress, leading to the activation of intrinsic apoptotic pathways. The following diagrams illustrate a generalized workflow for cytotoxicity assays and the intrinsic apoptosis signaling cascade often triggered by dienone compounds.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates adherence 24h Incubation for Adherence cell_seeding->adherence compound_prep Dienone Compound Dilution adherence->compound_prep cell_treatment Treatment of Cells compound_prep->cell_treatment incubation Incubation (24-72h) cell_treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_formation Incubation (2-4h) mtt_addition->formazan_formation solubilization Formazan Solubilization formazan_formation->solubilization read_absorbance Measure Absorbance at 570nm solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

Apoptosis_Signaling_Pathway cluster_stress Cellular Stress Induction cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade dienone Dienone Compound ros ↑ Reactive Oxygen Species (ROS) dienone->ros ups Ubiquitin-Proteasome System (UPS) Inhibition dienone->ups bax_bak Bax/Bak Activation ros->bax_bak ups->bax_bak mito_perm Mitochondrial Outer Membrane Permeabilization bax_bak->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptosis pathway induced by dienone compounds.

2-Methylestra-4,9-dien-3-one-17-ol: An Analysis of its Potential as a Prohormone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the metabolic fate of 2-Methylestra-4,9-dien-3-one-17-ol, evaluating its role as a potential prohormone through comparison with structurally similar anabolic-androgenic steroids. This guide synthesizes available data on related compounds to infer the metabolic pathways and potential active metabolites of this specific molecule.

Introduction

This compound is a synthetic anabolic-androgenic steroid (AAS) whose metabolic fate and potential conversion to other active metabolites are not extensively documented in peer-reviewed literature. Understanding whether this compound acts as a prohormone—a substance that the body converts into a hormonally active agent—is crucial for its pharmacological profiling and potential therapeutic or toxicological assessment. This guide provides a comparative analysis of this compound with its parent compound, dienolone, and its 17α-methylated analog, methyldienolone, to elucidate its likely metabolic pathways and assess its prohormone potential.

Inferred Metabolic Pathways of this compound

Direct experimental studies on the metabolism of this compound are scarce. However, by examining the biotransformation of structurally related steroids, we can infer its probable metabolic conversions. The primary metabolic pathways for anabolic steroids involve enzymatic reactions such as oxidation, reduction, hydroxylation, and conjugation.

The metabolism of estra-4,9-diene-3,17-dione (dienedione), the non-methylated precursor to dienolone, is well-characterized. Its major metabolic route is the reduction of the 17-keto group to a 17-hydroxyl group, yielding the more active dienolone.[1] This conversion establishes the prohormone status of dienedione.

For this compound, the presence of a methyl group at the C-2 position is expected to influence its metabolism significantly. The C-2 methyl group is known to sterically hinder the A-ring, potentially affecting its reduction by enzymes like 5α-reductase.[2]

Based on the metabolism of similar compounds, this compound is likely to undergo the following metabolic transformations:

  • Phase I Metabolism:

    • Hydroxylation: Introduction of hydroxyl groups at various positions on the steroid nucleus is a common metabolic pathway for AAS, catalyzed by cytochrome P450 enzymes.[3]

    • Reduction: The Δ4 and Δ9 double bonds, as well as the 3-keto group, are susceptible to reduction, leading to a variety of metabolites with potentially altered biological activity.[2]

  • Phase II Metabolism:

    • Conjugation: The parent compound and its phase I metabolites are likely to be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.[4]

Given that this compound already possesses a 17-hydroxyl group, which is a key feature for androgenic activity, it is less likely to be a prohormone in the same manner as dienedione (which requires reduction at C-17 to become active). However, its metabolites, particularly those resulting from hydroxylation or reduction of the steroid nucleus, could exhibit different binding affinities for the androgen receptor and thus possess altered anabolic or androgenic potency.

Comparative Analysis of Androgenic Activity

To assess the potential for this compound to be a prohormone of more active metabolites, a comparison of the androgen receptor (AR) binding affinity of related compounds is necessary.

CompoundChemical NameRelative Binding Affinity for Androgen Receptor (AR)Anabolic/Androgenic RatioReference
Dienolone Estra-4,9-dien-17β-ol-3-oneSlightly lower than nandroloneNot well-defined[5]
Methyldienolone 17α-Methylestra-4,9-dien-17β-ol-3-oneHigh1000/200 (relative to methyltestosterone)[6][7]
Trenbolone 17β-Hydroxyestra-4,9,11-trien-3-oneSimilar to dienoloneHigh[5]

Note: Data for this compound is not available in the reviewed literature.

The high anabolic-to-androgenic ratio of methyldienolone suggests that methylation can significantly enhance the anabolic properties of the dienolone structure.[7] It is plausible that metabolites of this compound could have altered activity, but without experimental data, it is difficult to predict whether they would be more or less potent than the parent compound.

Experimental Protocols

The following are summaries of experimental methodologies used in the study of related anabolic steroids, which would be applicable to the investigation of this compound.

In Vitro Metabolism Studies

Objective: To identify the metabolites of a steroid after incubation with liver enzymes.

Methodology:

  • Incubation: The steroid is incubated with human or animal liver microsomes or S9 fractions, which contain a mixture of phase I and phase II metabolic enzymes.

  • Cofactors: The incubation mixture is supplemented with necessary cofactors for enzymatic activity, such as NADPH for cytochrome P450-mediated reactions and UDPGA for glucuronidation.

  • Extraction: After incubation, the metabolites are extracted from the aqueous mixture using an organic solvent (e.g., ethyl acetate).

  • Analysis: The extracted metabolites are then identified and quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[8]

Androgen Receptor Binding Assays

Objective: To determine the binding affinity of a compound to the androgen receptor.

Methodology:

  • Receptor Preparation: A source of androgen receptors is prepared, typically from the cytosol of prostate tissue or from cells engineered to express the human androgen receptor.

  • Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) is incubated with the receptor preparation in the presence of varying concentrations of the test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand.

  • Quantification: The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki).

Visualizing Metabolic Pathways and Experimental Workflows

Inferred Metabolic Pathway of this compound Inferred Metabolic Pathway of this compound This compound This compound Hydroxylated_Metabolites Hydroxylated_Metabolites This compound->Hydroxylated_Metabolites Phase I: Hydroxylation (CYP450) Reduced_Metabolites Reduced_Metabolites This compound->Reduced_Metabolites Phase I: Reduction Conjugated_Metabolites Conjugated_Metabolites Hydroxylated_Metabolites->Conjugated_Metabolites Phase II: Conjugation Reduced_Metabolites->Conjugated_Metabolites Phase II: Conjugation

Caption: Inferred metabolic fate of this compound.

In Vitro Metabolism Experimental Workflow In Vitro Metabolism Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Steroid Steroid Incubation Incubation Steroid->Incubation Liver_Microsomes Liver_Microsomes Liver_Microsomes->Incubation Cofactors Cofactors Cofactors->Incubation Extraction Extraction LC_MS_Analysis LC_MS_Analysis Extraction->LC_MS_Analysis Metabolite_Identification Metabolite_Identification LC_MS_Analysis->Metabolite_Identification Incubation->Extraction

Caption: Workflow for in vitro steroid metabolism studies.

Conclusion

Based on the available evidence from structurally related compounds, this compound is unlikely to be a prohormone in the traditional sense of requiring metabolic activation at the 17-position to exert its primary androgenic effects. It already possesses the 17-hydroxyl group necessary for androgen receptor binding. However, it is likely to be metabolized into other compounds through hydroxylation and reduction of its steroid nucleus. These metabolites could have different anabolic and androgenic potencies compared to the parent compound. Therefore, while not a classic prohormone, its overall in vivo activity profile will be a composite of the parent molecule and its various metabolites. Further experimental studies, following the protocols outlined above, are necessary to definitively characterize the metabolic fate and pharmacological activity of this compound and its metabolites.

References

Confirming the Structure of Synthetic Steroid Byproducts: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and structural integrity of synthetic steroids is paramount. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for the identification and characterization of synthetic steroid byproducts and impurities. This guide provides an objective comparison of HRMS performance with other alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.

The synthesis of complex molecules like steroids can often lead to the formation of structurally similar byproducts, including isomers and degradation products. These impurities can impact the safety and efficacy of the final product, making their precise identification and quantification a critical aspect of quality control in pharmaceutical development. While traditional methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) have been employed for steroid analysis, HRMS offers distinct advantages in the unambiguous elucidation of unknown structures.[1][2][3]

The HRMS Advantage in Steroid Byproduct Analysis

High-resolution mass spectrometers, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, typically with sub-5 ppm mass accuracy. This precision allows for the determination of the elemental composition of an unknown compound, a crucial first step in its identification. Furthermore, when coupled with tandem mass spectrometry (MS/MS), HRMS provides high-resolution fragment ion spectra, offering detailed structural information that is essential for differentiating between isomers and pinpointing the exact location of structural modifications.[1]

In contrast to traditional triple quadrupole (QqQ) mass spectrometers that operate at unit mass resolution, HRMS instruments can resolve isobaric interferences, which are common in the analysis of complex mixtures like synthetic steroid samples. This enhanced selectivity reduces background noise and minimizes the risk of misidentification.[3]

Comparative Performance of HRMS Platforms

The choice between different HRMS platforms often depends on the specific analytical requirements, such as sensitivity, acquisition speed, and the complexity of the sample. The two most common types of HRMS instruments used for small molecule analysis are Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers.

FeatureOrbitrapQuadrupole Time-of-Flight (Q-TOF)Triple Quadrupole (QqQ) - for comparison
Mass Resolution Up to >240,000 FWHMUp to 60,000 FWHMUnit Resolution
Mass Accuracy < 1-3 ppm< 3-5 ppmN/A (Nominal Mass)
Sensitivity (LLOQ) pg to low ng/mLpg to low ng/mLfg to pg/mL (in targeted mode)
Scan Speed Slower, but improving with newer modelsVery fast, ideal for fast chromatographyVery fast (in MRM mode)
Primary Application for Byproduct Analysis High-confidence structural elucidation and identification of unknownsFast screening and profiling of complex mixturesTargeted quantification of known impurities

Experimental Protocols for HRMS Analysis of Steroid Byproducts

A robust analytical workflow is essential for the successful identification and characterization of synthetic steroid byproducts. The following sections outline a general experimental protocol for LC-HRMS analysis.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For bulk drug substances, a simple dissolution in an appropriate organic solvent may be sufficient. For more complex matrices, such as reaction mixtures or formulated products, a sample extraction and clean-up step is often necessary to remove interfering substances.

1. Liquid-Liquid Extraction (LLE):

  • Protocol:

    • Dissolve the sample in a water-miscible solvent (e.g., methanol, acetonitrile).

    • Add an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

    • Collect the organic layer containing the steroids.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-HRMS analysis.[3]

2. Solid-Phase Extraction (SPE):

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the dissolved sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove polar impurities.

    • Elute the steroid byproducts with a stronger organic solvent (e.g., methanol, acetonitrile).

    • Evaporate the eluate and reconstitute as described for LLE.

Liquid Chromatography (LC) Separation

Chromatographic separation is critical for resolving isomeric byproducts and reducing matrix effects. Reversed-phase chromatography using a C18 or phenyl-hexyl column is commonly employed for steroid analysis.

ParameterTypical Conditions
Column C18 or Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient 5-95% B over 10-20 minutes
Flow Rate 0.2-0.4 mL/min
Column Temperature 40-50 °C
High-Resolution Mass Spectrometry (HRMS)

The choice of ionization source and acquisition mode will depend on the specific steroid byproducts being analyzed. Electrospray ionization (ESI) in positive ion mode is generally suitable for most steroids.

ParameterTypical Settings
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Full Scan MS followed by data-dependent MS/MS (dd-MS2)
Mass Range m/z 100-1000
Resolution >70,000 FWHM
Collision Energy Stepped collision energy (e.g., 10, 20, 40 eV) for dd-MS2

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical process of byproduct identification using HRMS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis start Synthetic Steroid Sample dissolution Dissolution in Solvent start->dissolution extraction Liquid-Liquid or Solid-Phase Extraction dissolution->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc UPLC/HPLC Separation reconstitution->lc hrms HRMS Detection (Full Scan MS) lc->hrms msms Data-Dependent MS/MS hrms->msms exact_mass Accurate Mass Measurement (Elemental Formula) msms->exact_mass fragmentation Fragmentation Analysis (Structural Elucidation) msms->fragmentation identification Byproduct Structure Confirmation exact_mass->identification library Database/Library Search (Optional) fragmentation->library fragmentation->identification

A generalized workflow for the analysis of synthetic steroid byproducts using LC-HRMS.

logical_relationship cluster_problem The Challenge cluster_solution The HRMS Solution cluster_outcome The Outcome unknown Unknown Peak in Chromatogram step1 Step 1: Accurate Mass (Determine Elemental Formula) unknown->step1 step2 Step 2: Isotopic Pattern (Confirm Elemental Formula) step1->step2 step3 Step 3: High-Resolution MS/MS (Elucidate Structure) step2->step3 step4 Step 4: Comparison with Parent Drug (Identify Modification) step3->step4 confirmed Confirmed Structure of Synthetic Byproduct step4->confirmed

Logical process for the structural confirmation of a synthetic steroid byproduct via HRMS.

Concluding Remarks

High-Resolution Mass Spectrometry offers unparalleled capabilities for the structural confirmation of synthetic steroid byproducts. Its high mass accuracy and resolution, combined with detailed fragmentation information from MS/MS experiments, provide a level of confidence that is often unattainable with other analytical techniques. By following robust experimental protocols and leveraging the strengths of modern HRMS platforms, researchers and drug development professionals can effectively ensure the purity and safety of synthetic steroid products. The data and methodologies presented in this guide serve as a valuable resource for implementing HRMS in the critical task of byproduct analysis.

References

Inter-laboratory Validation of Novel Atomic Absorption Spectroscopy Methods for Pharmaceutical Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides a comprehensive comparison of a novel Atomic Absorption Spectroscopy (AAS) method with alternative techniques, supported by experimental data from validation studies. The principles outlined are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the suitability of analytical procedures. [1][2][3]

Atomic Absorption Spectroscopy (AAS) is a well-established and cost-effective analytical technique for determining the elemental composition of a sample.[4][5] It is particularly useful for quantifying trace metals in pharmaceutical products, a critical aspect of quality control to prevent toxicity and ensure product stability.[6][7][8] Recent advancements in AAS technology, including novel atomization and detection systems, offer enhanced sensitivity and specificity. However, the adoption of these novel methods hinges on rigorous validation to demonstrate their performance and reliability, especially in a multi-laboratory setting.

The Analytical Method Validation Workflow

The validation of an analytical procedure is a systematic process to confirm that it is suitable for its intended purpose. The workflow, as outlined by ICH Q2(R1), involves a series of experimental investigations to evaluate various performance characteristics.

Analytical Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_implementation Implementation Phase Protocol Develop Validation Protocol Parameters Define Performance Parameters (ICH Q2(R1)) Protocol->Parameters Criteria Set Acceptance Criteria Parameters->Criteria Experiments Perform Validation Experiments Criteria->Experiments Data Collect and Document Data Experiments->Data Analysis Analyze Data and Compare Against Criteria Data->Analysis Report Prepare Validation Report Analysis->Report SOP Develop Standard Operating Procedure (SOP) Report->SOP Training Train Analysts SOP->Training Routine Implement for Routine Use Training->Routine

A generalized workflow for analytical method validation.

Core Performance Characteristics for Method Validation

According to ICH Q2(R1) guidelines, the following parameters are crucial for the validation of analytical methods:[2][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[2]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Inter-laboratory Comparison: A Case Study on the Determination of Heavy Metals

While comprehensive inter-laboratory ("round-robin") studies on novel AAS methods for pharmaceuticals are not always publicly available, we can illustrate the validation process through data from single-laboratory studies and compare the performance of different analytical techniques. The following tables summarize validation data for the determination of heavy metals in various matrices, showcasing the performance of Graphite Furnace AAS (GFAAS) and comparing it with Inductively Coupled Plasma (ICP) techniques.

Table 1: Validation Data for the Determination of Cadmium (Cd), Lead (Pb), and Arsenic (As) by GFAAS in Herbal Products [10]

Validation ParameterCadmium (Cd)Lead (Pb)Arsenic (As)
Linearity Range (µg/L) 1 - 520 - 10020 - 100
Correlation Coefficient (r²) > 0.995> 0.995> 0.995
LOD (µg/L) < 1.0105
LOQ (µg/L) < 1.0105
Accuracy (Recovery %) 95 - 10595 - 10595 - 105
Precision (Repeatability, RSD%) < 15< 15< 15
Precision (Intermediate, RSD%) < 15< 15< 15

Table 2: Comparative Performance of GFAAS and ICP-MS for Elemental Analysis [4]

FeatureGraphite Furnace AAS (GFAAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Atomic AbsorptionMass Spectrometry
Sensitivity High (ppb range)Very High (ppt range)
Throughput Single-element, slowerMulti-element, faster
Cost Lower initial and operational costsHigher initial and operational costs
Interferences Primarily chemical and spectralIsobaric and polyatomic interferences
Typical Application Analysis of a few specific elementsComprehensive trace and ultra-trace elemental analysis

Experimental Protocols

Detailed methodologies are critical for the reproducibility of analytical methods. Below are representative protocols for sample preparation and analysis using AAS.

Sample Preparation: Microwave Digestion

A common and effective method for preparing solid pharmaceutical samples for AAS analysis is microwave-assisted acid digestion.[10][11]

  • Weighing: Accurately weigh approximately 0.5 g of the homogenized solid sample into a clean, inert microwave digestion vessel.

  • Acid Addition: Add a mixture of high-purity nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) to the vessel. A typical ratio is 5 mL of HNO₃ and 2 mL of H₂O₂.

  • Digestion: Place the vessel in a microwave digestion system and apply a programmed heating cycle. A typical program might involve ramping to 200°C over 15 minutes and holding for 20 minutes.

  • Dilution: After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a final volume (e.g., 50 mL) with deionized water.

  • Blank Preparation: A blank digest, containing only the acid mixture, should be prepared in the same manner to account for any contamination from the reagents or equipment.

AAS Analysis Workflow

The general workflow for analyzing a prepared sample using AAS involves calibration and measurement.

AAS Analysis Workflow cluster_preparation Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SamplePrep Sample Preparation (e.g., Microwave Digestion) InstrumentSetup Instrument Setup and Optimization (Lamp, Wavelength, Gas Flow) SamplePrep->InstrumentSetup StandardPrep Preparation of Calibration Standards StandardPrep->InstrumentSetup Calibration Calibration Curve Generation InstrumentSetup->Calibration Measurement Sample Measurement Calibration->Measurement Quantification Quantification of Analyte Concentration Measurement->Quantification Report Data Review and Reporting Quantification->Report

A typical workflow for sample analysis using AAS.

Conclusion

The validation of novel AAS methods for pharmaceutical analysis is a rigorous process that must be conducted in accordance with international guidelines to ensure the quality and safety of drug products. While AAS offers a cost-effective and reliable solution for elemental analysis, its performance must be thoroughly evaluated against established techniques like ICP-MS, especially for applications requiring multi-element analysis or extremely low detection limits. The data presented in this guide, although from single-laboratory validations, demonstrates the capability of AAS to meet the stringent requirements of the pharmaceutical industry. For the widespread adoption of a novel AAS method, a comprehensive inter-laboratory study is the definitive step to establish its reproducibility and robustness across different laboratory environments.

References

A Comparative Guide to the In Vitro Metabolism of 2-Methylestra-4,9-dien-3-one-17-ol and Metandienone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro metabolism of two synthetic anabolic-androgenic steroids: 2-Methylestra-4,9-dien-3-one-17-ol and Metandienone. The information presented is based on available scientific literature and is intended to support research and drug development activities.

Executive Summary

Metandienone has been extensively studied, revealing a complex metabolic profile involving multiple cytochrome P450 enzymes and various transformation pathways. In contrast, direct in vitro metabolic data for this compound is limited. However, by examining structurally similar compounds, its metabolic fate can be inferred. This guide synthesizes the available data, presents it in a comparative format, and provides detailed experimental protocols for further research.

Comparative In Vitro Metabolic Profile

The following table summarizes the key metabolic features of this compound and Metandienone based on in vitro studies.

FeatureThis compound (inferred)Metandienone
Primary Metabolic Pathways Reduction of the 17-hydroxyl group, hydroxylation.6β-hydroxylation, 17-epimerization, reduction of A-ring, and conjugation.[1]
Major Metabolites Isomers of 2-Methylestra-4,9-dien-3,17-dione.6β-hydroxy-metandienone, 17-epimetandienone, 17α-methyl-5β-androst-1-ene-3α,17β-diol.[2][3]
Key Metabolizing Enzymes Likely Cytochrome P450 enzymes.CYP3A4, CYP11B1, CYP11B2, CYP21.[4]
Quantitative Metabolic Data (Example from Bovine Hepatocytes) Not available.After 24h incubation, 83% of the parent compound was metabolized, with 6β-hydroxymetandienone being the major metabolite (24% yield).[3][5]

Metabolic Pathways

Metandienone

The in vitro metabolism of Metandienone is multifaceted, involving several key enzymatic reactions:

  • Hydroxylation: The primary hydroxylation occurs at the 6β position, catalyzed mainly by CYP3A4. Other hydroxylations at different positions have also been reported.

  • Reduction: The A-ring of the steroid nucleus can undergo reduction.

  • Epimerization: The orientation of the 17-hydroxyl group can be inverted, leading to the formation of 17-epimetandienone.

  • Conjugation: Metabolites can be conjugated with glucuronic acid or sulfate for excretion.

Metandienone_Metabolism Metandienone Metandienone 6β-hydroxy-metandienone 6β-hydroxy-metandienone Metandienone->6β-hydroxy-metandienone CYP3A4 17-epimetandienone 17-epimetandienone Metandienone->17-epimetandienone Reduced Metabolites Reduced Metabolites Metandienone->Reduced Metabolites Conjugated Metabolites Conjugated Metabolites 6β-hydroxy-metandienone->Conjugated Metabolites 17-epimetandienone->Conjugated Metabolites Reduced Metabolites->Conjugated Metabolites

This compound

Methylestra_Metabolism This compound This compound 2-Methylestra-4,9-dien-3,17-dione 2-Methylestra-4,9-dien-3,17-dione This compound->2-Methylestra-4,9-dien-3,17-dione 17β-HSD (inferred) Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites CYP450s (inferred)

Experimental Protocols

The following are generalized protocols for conducting in vitro metabolism studies of anabolic steroids. These should be adapted and optimized for specific experimental needs.

In Vitro Incubation with Hepatocytes

This protocol describes the use of cryopreserved human hepatocytes to study the metabolism of the target compounds.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

  • Test compound (this compound or Metandienone) dissolved in a suitable solvent (e.g., DMSO)

  • Collagen-coated culture plates

  • Incubator (37°C, 5% CO2)

  • Quenching solution (e.g., cold acetonitrile)

  • Analytical instruments (LC-MS/MS or GC-MS)

Procedure:

  • Thaw cryopreserved hepatocytes according to the supplier's instructions.

  • Plate the hepatocytes on collagen-coated plates at a desired density.

  • Allow the cells to attach and form a monolayer (typically 4-6 hours).

  • Prepare the incubation medium containing the test compound at the desired concentration. The final solvent concentration should be low (e.g., <0.1%) to avoid cytotoxicity.

  • Remove the plating medium and add the incubation medium containing the test compound to the cells.

  • Incubate the plates at 37°C and 5% CO2 for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • At each time point, terminate the reaction by adding a cold quenching solution (e.g., acetonitrile) to the wells.

  • Collect the cell lysates and centrifuge to pellet the protein.

  • Analyze the supernatant for the parent compound and its metabolites using a validated LC-MS/MS or GC-MS method.

Hepatocyte_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Thaw Thaw Hepatocytes Plate Plate Cells Thaw->Plate Attach Cell Attachment Plate->Attach Add_Compound Add Test Compound Attach->Add_Compound Incubate Incubate (Time Course) Add_Compound->Incubate Quench Quench Reaction Incubate->Quench Collect Collect Lysate Quench->Collect Analyze LC-MS/MS or GC-MS Analysis Collect->Analyze

In Vitro Incubation with Liver Microsomes

This protocol is suitable for investigating Phase I metabolic pathways mediated by cytochrome P450 enzymes.

Materials:

  • Human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Incubator (37°C)

  • Quenching solution

  • Analytical instruments

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding the test compound.

  • Incubate at 37°C for various time points.

  • Terminate the reaction by adding a cold quenching solution.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the parent compound and metabolites.

Metabolite Analysis by LC-MS/MS or GC-MS

The identification and quantification of metabolites are typically performed using mass spectrometry coupled with chromatography.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and specific technique for analyzing a wide range of steroid metabolites. A reversed-phase C18 column is commonly used for separation, followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique often requires derivatization of the steroids (e.g., silylation) to increase their volatility. It provides excellent chromatographic separation and detailed mass spectral information for structural elucidation.

A detailed protocol for LC-MS/MS or GC-MS analysis would need to be developed and validated for the specific analytes of interest, including optimization of chromatographic conditions, mass spectrometer parameters, and sample preparation procedures.

Conclusion

The in vitro metabolism of Metandienone is well-characterized, providing a solid foundation for further research. While direct data for this compound is lacking, its metabolic profile can be reasonably predicted based on its structural similarity to other known anabolic steroids. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct their own comparative studies and to further elucidate the metabolic pathways of these and other related compounds. Such studies are crucial for understanding the pharmacological and toxicological profiles of these substances.

References

Safety Operating Guide

Essential Safety and Handling Guide for (17β)-17-Hydroxy-17-Methylestra-4,9-dien-3-one (Methyldienolone)

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identifier: (17β)-17-Hydroxy-17-Methylestra-4,9-dien-3-one, commonly known as Methyldienolone, is a synthetic, orally active anabolic-androgenic steroid.[1] Due to its potent physiological effects and hazardous properties, stringent safety protocols are imperative when handling this compound. This guide provides essential safety information, operational procedures for handling and disposal, and an overview of its biological mechanism of action for researchers, scientists, and drug development professionals.

Synonyms: 2-Methylestra-4,9-dien-3-one-17-ol, RU-3467, Methyl-Dien[1] CAS Number: 14531-89-6[1][2][3]

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling Methyldienolone, based on safety data for the compound and structurally related anabolic steroids.

Protection Type Specific Recommendations Rationale
Respiratory Protection NIOSH-approved N95 or P100 dust mask or a full-face respirator with appropriate cartridges.[4]Prevents inhalation of the powdered compound, which can cause respiratory tract irritation and systemic effects.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from contact with the powdered substance, which can cause irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving is recommended.Prevents skin absorption of the steroid, which can lead to systemic toxicity.
Body Protection A fully buttoned lab coat, preferably a disposable one. Consider a chemical-resistant apron for larger quantities.Protects skin from accidental spills and contamination.
Footwear Closed-toe shoes.Protects feet from spills.

Operational Plan: Handling and Storage

Given that Methyldienolone is a potent and hazardous compound, all handling should be performed within a designated controlled area, such as a chemical fume hood or a glove box, to minimize exposure.

Step-by-Step Handling Procedure:
  • Preparation:

    • Ensure the designated handling area (e.g., fume hood) is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Prepare all necessary equipment (e.g., spatulas, weighing paper, vials) within the containment area.

    • Have a clearly labeled waste container ready for contaminated materials.

  • Weighing and Aliquoting:

    • Perform all weighing and transferring of the powdered compound within the fume hood.

    • Use anti-static weighing dishes to prevent dispersal of the powder.

    • Handle the compound gently to avoid creating airborne dust.

    • If preparing solutions, add the solvent to the pre-weighed Methyldienolone slowly to avoid splashing.

  • Post-Handling:

    • Securely cap all containers of Methyldienolone.

    • Decontaminate all surfaces in the handling area with a suitable cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down.

    • Dispose of all contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE.

Storage:
  • Store Methyldienolone in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Keep the container tightly sealed and clearly labeled as "Hazardous: Potent Anabolic Steroid."

  • Store in a locked cabinet or other secure location to prevent unauthorized access, as it is a controlled substance.[1]

Disposal Plan

The disposal of Methyldienolone and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.

Step-by-Step Disposal Procedure:
  • Waste Segregation:

    • Collect all solid waste contaminated with Methyldienolone (e.g., gloves, weighing paper, disposable lab coats) in a dedicated, clearly labeled hazardous waste container.

    • Collect any liquid waste (e.g., unused solutions, rinsates from cleaning) in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Management:

    • Keep waste containers securely closed except when adding waste.

    • Ensure waste containers are stored in a designated and secure area.

  • Final Disposal:

    • Arrange for pick-up and disposal by a licensed hazardous waste management company.

    • Do not dispose of Methyldienolone down the drain or in the regular trash.[4]

Experimental Workflow and Mechanism of Action

While a specific, detailed experimental protocol for the synthesis of Methyldienolone was not found in the reviewed literature, a general workflow for the synthesis of a related compound, estra-4,9-diene-3,17-dione, involves a multi-step process including a Grignard reaction, oxidation, and cyclization.[5][6] A conceptual workflow for working with Methyldienolone in a research setting would follow the handling procedures outlined above.

Methyldienolone, as an anabolic-androgenic steroid, exerts its biological effects primarily through the androgen receptor signaling pathway.

Androgen_Receptor_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M Methyldienolone AR_HSP AR-HSP Complex M->AR_HSP Binds to AR Androgen Receptor (AR) M_AR M-AR Complex HSP Heat Shock Proteins (HSP) AR_HSP->HSP Dissociation M_AR_dimer M-AR Dimer M_AR->M_AR_dimer Dimerization ARE Androgen Response Element (ARE) on DNA M_AR_dimer->ARE Binds to cluster_nucleus cluster_nucleus M_AR_dimer->cluster_nucleus Translocation Transcription Gene Transcription ARE->Transcription Translation Protein Synthesis Transcription->Translation Cellular_Response Cellular Response (e.g., muscle growth) Translation->Cellular_Response

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.